Technical Documentation Center

2-Piperazin-1-yl-thiazole-5-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Piperazin-1-yl-thiazole-5-carbonitrile

Core Science & Biosynthesis

Foundational

2-Piperazin-1-yl-thiazole-5-carbonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Piperazin-1-yl-thiazole-5-carbonitrile,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Piperazin-1-yl-thiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.

Introduction: The Significance of the Thiazole-Piperazine Scaffold

The fusion of thiazole and piperazine rings creates a privileged scaffold in drug discovery.[1][2] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a component of many pharmacologically active molecules.[3][4] Similarly, the piperazine ring is a common motif in a wide range of therapeutic agents, contributing to their desired pharmacokinetic and pharmacodynamic properties.[2][5] The combination of these two moieties in 2-Piperazin-1-yl-thiazole-5-carbonitrile results in a molecule with potential for diverse biological activities. This guide will delve into the specifics of this particular iteration of the scaffold.

Chemical Structure and Properties

The fundamental characteristics of 2-Piperazin-1-yl-thiazole-5-carbonitrile define its behavior in chemical and biological systems.

Molecular Structure

The chemical structure of 2-Piperazin-1-yl-thiazole-5-carbonitrile is characterized by a central thiazole ring. A piperazine group is attached at the 2-position of the thiazole ring, and a nitrile group is at the 5-position.

Molecular Formula: C9H10N4S

IUPAC Name: 2-(Piperazin-1-yl)thiazole-5-carbonitrile

Physicochemical Properties

Quantitative data for 2-Piperazin-1-yl-thiazole-5-carbonitrile is not extensively published. However, based on the general properties of similar thiazole-piperazine derivatives, the following can be inferred and should be experimentally verified.

PropertyPredicted Value/Range
Molecular Weight Approximately 206.27 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in organic solvents like DMSO and DMF
Melting Point Not available
Boiling Point Not available

Synthesis and Methodologies

The synthesis of 2-piperazin-1-yl-thiazole derivatives typically involves multi-step reaction sequences. While a specific protocol for the 5-carbonitrile derivative is not detailed in the provided search results, a general synthetic strategy can be outlined based on established methods for analogous compounds.[3][8][9]

General Synthetic Approach: Hantzsch Thiazole Synthesis and Nucleophilic Substitution

A common route to this class of compounds involves the Hantzsch thiazole synthesis, followed by nucleophilic substitution.

Synthetic Workflow A Thiourea or Derivative C 2-Amino-thiazole Intermediate A->C Hantzsch Synthesis B α-Haloketone B->C E 2-Piperazin-1-yl-thiazole Derivative C->E Nucleophilic Substitution D Piperazine D->E

Caption: A generalized synthetic workflow for 2-piperazin-1-yl-thiazole derivatives.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of a 2-piperazin-1-yl-thiazole derivative, which could be adapted for the synthesis of the 5-carbonitrile target molecule. This is based on general procedures found in the literature for similar compounds.[8][9]

Step 1: Synthesis of a 2-Halo-thiazole-5-carbonitrile Intermediate

  • To a solution of a suitable thiourea precursor in a solvent such as ethanol, add an α-halocarbonyl compound that will introduce the nitrile at the 5-position.

  • The reaction mixture is typically heated under reflux for several hours.

  • Upon completion, the reaction is cooled, and the intermediate product is isolated, often by precipitation and filtration.

  • Purification can be achieved by recrystallization or column chromatography.

Step 2: Nucleophilic Substitution with Piperazine

  • The 2-halo-thiazole-5-carbonitrile intermediate is dissolved in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile.

  • An excess of piperazine is added to the solution. A base, such as potassium carbonate or triethylamine, may also be added to scavenge the hydrogen halide byproduct.

  • The reaction mixture is heated, typically at temperatures ranging from 80°C to 120°C, until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude product.

  • Final purification is typically performed using column chromatography to afford the pure 2-Piperazin-1-yl-thiazole-5-carbonitrile.

Potential Biological and Pharmacological Significance

The thiazole-piperazine scaffold is associated with a wide array of biological activities, suggesting that 2-Piperazin-1-yl-thiazole-5-carbonitrile could be a valuable molecule for further investigation.

Known Activities of Related Compounds
  • Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of disubstituted piperazines with thiazole moieties that exhibit significant antibacterial and antifungal properties.[10] Some of these compounds have shown potency against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[10]

  • Antiplasmodial Activity: Piperazine-tethered thiazole compounds have been identified as having promising antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum.[1][2][8]

  • Central Nervous System (CNS) Activity: Thiazole-containing compounds have been reported to possess various CNS-related effects, including antinociceptive (pain-relieving) properties.[3][9]

  • Serotonin Receptor Modulation: Certain 2-piperazinylbenzothiazole derivatives have been shown to act as 5-HT3 antagonists and 5-HT4 agonists, suggesting potential applications as gastrokinetic agents.[11]

  • Anticancer Activity: Thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][12]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 2-Piperazin-1-yl-thiazole-5-carbonitrile are not available, general principles can be drawn from related series of compounds. The nature and position of substituents on both the thiazole and piperazine rings can significantly influence biological activity. The nitrile group at the 5-position of the thiazole ring is an electron-withdrawing group that can modulate the electronic properties of the molecule and potentially engage in specific interactions with biological targets.

Future Directions and Research Opportunities

2-Piperazin-1-yl-thiazole-5-carbonitrile represents a promising starting point for further chemical and biological exploration.

  • Synthesis and Characterization: The definitive synthesis and full spectroscopic characterization of this compound are necessary foundational steps.

  • Biological Screening: A broad biological screening of this molecule against a variety of targets (e.g., kinases, GPCRs, microbial enzymes) could uncover novel activities.

  • Library Development: Using combinatorial chemistry approaches, a library of analogs could be synthesized by modifying the piperazine ring and exploring alternative substituents on the thiazole ring.[2][8] This would allow for a systematic exploration of the structure-activity relationships.

  • In Silico Studies: Molecular modeling and docking studies could help to identify potential biological targets and guide the design of more potent and selective analogs.[10][12]

Conclusion

2-Piperazin-1-yl-thiazole-5-carbonitrile is a heterocyclic compound with a chemical scaffold that is well-represented in a multitude of biologically active molecules. While specific data on this exact compound is limited, the known pharmacology of related thiazole-piperazine derivatives suggests its potential as a valuable building block for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and development.

References

  • Advanced ChemBlocks Inc. (2026, February 11). 2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile.
  • ChemicalBook. (n.d.). 2-PIPERAZIN-1-YL-THIAZOLE-5-CARBOXYLIC ACID METHYL ESTER | 726185-68-8.
  • Danielyan, S., et al. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed.
  • Gökçe, M., et al. (2021, June 2). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI.
  • Rayala, R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Research Square.
  • Bell, F. W., et al. (1995). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. PubMed.
  • Padmashali, B., et al. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate.
  • PubChem. (n.d.). 2-[4-(2H-1,4-Benzothiazine-3-YL)-piperazine-1-LY]-1,3-thiazole-4-carboxylic acid ethylester.
  • Rayala, R., et al. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI.
  • PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine.
  • Fluorochem. (n.d.). 1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine.
  • Rayala, R., et al. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC.
  • Benchchem. (n.d.). 2-(Piperazin-1-ylmethyl)thiazole.
  • MilliporeSigma. (n.d.). 2-(Piperazin-1-yl)thiazole hydrochloride.
  • Gökçe, M., et al. (2021, June 2). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC.
  • Inxight Drugs. (n.d.). 2-(Piperazin-1-yl)thiazole.
  • Preprints.org. (2025, December 18). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.
  • Sharma, S., et al. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Google Patents. (n.d.). SU513624A3 - Method for preparing 2-piperazinyl thiazole derivatives.

Sources

Exploratory

CAS number for 2-(1-piperazinyl)-5-thiazolecarbonitrile derivatives

An In-depth Technical Guide to 2-(1-piperazinyl)-5-thiazolecarbonitrile Derivatives for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(1-piperazinyl)-5-thiazolecarbonitrile Derivatives for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(1-piperazinyl)-5-thiazolecarbonitrile derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into their synthesis, characterization, and applications, with a focus on providing actionable insights for researchers in drug discovery and development.

Introduction: The 2-(1-piperazinyl)-5-thiazolecarbonitrile Scaffold

The 2-(1-piperazinyl)-5-thiazolecarbonitrile core is a key pharmacophore found in a variety of biologically active molecules. Its rigid thiazole ring, coupled with the versatile piperazine moiety, allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. This scaffold has garnered considerable attention for its ability to interact with various biological targets, particularly protein kinases, making it a valuable starting point for the development of novel therapeutics.

The core structure consists of a thiazole ring substituted at the 2-position with a piperazine group and at the 5-position with a nitrile group. The nitrile group is a weak electron-withdrawing group that can participate in hydrogen bonding, while the basic nitrogen of the piperazine ring is a common site for modification to modulate solubility, cell permeability, and target engagement.

Synthesis and Characterization of Key Derivatives

The synthesis of 2-(1-piperazinyl)-5-thiazolecarbonitrile derivatives typically involves a multi-step process. A general synthetic strategy is outlined below, followed by a detailed protocol for a representative derivative.

General Synthetic Pathway

The synthesis often commences with the construction of the thiazole ring, followed by the introduction of the piperazine moiety. A common approach involves the reaction of a 2-halothiazole-5-carbonitrile with a suitably protected or substituted piperazine.

Diagram 1: General Synthetic Scheme

G A 2-Halo-thiazole-5-carbonitrile C Nucleophilic Substitution A->C B Substituted Piperazine B->C D 2-(1-piperazinyl)-5-thiazolecarbonitrile Derivative C->D

A generalized workflow for the synthesis of the target derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

Here, we describe a representative synthesis of a 2-(4-substituted-1-piperazinyl)-5-thiazolecarbonitrile derivative. This protocol is based on established methods in the field and includes self-validating steps for reaction monitoring and product characterization.

Step 1: Synthesis of 2-chloro-5-thiazolecarbonitrile

  • Reaction Setup: To a solution of 2-amino-5-thiazolecarbonitrile in a suitable solvent (e.g., acetonitrile), add tert-butyl nitrite and copper(II) chloride.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Nucleophilic Substitution with a Substituted Piperazine

  • Reaction Setup: Dissolve the 2-chloro-5-thiazolecarbonitrile and the desired substituted piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often required to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours. Again, monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the solvent and excess reagents. The crude product is then purified by column chromatography or recrystallization to yield the final 2-(4-substituted-1-piperazinyl)-5-thiazolecarbonitrile derivative.

Characterization:

The final product should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

CAS Numbers and Properties of Selected Derivatives

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. Below is a table of selected 2-(1-piperazinyl)-5-thiazolecarbonitrile derivatives with their corresponding CAS numbers and key properties.

Derivative Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Known Applications/Targets
2-(4-methyl-1-piperazinyl)-5-thiazolecarbonitrile1005325-78-3C₉H₁₂N₄S208.28Intermediate in the synthesis of kinase inhibitors.
2-[4-(4-fluorobenzoyl)-1-piperazinyl]-5-thiazolecarbonitrileNot availableC₁₅H₁₃FN₄OS316.36Potential as an antipsychotic agent.
2-(4-acetyl-1-piperazinyl)-5-thiazolecarbonitrile1005325-80-7C₁₀H₁₂N₄OS236.29Building block for more complex molecules.
2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-thiazolecarbonitrile853235-98-8C₁₅H₁₆N₄OS300.38Investigated for its role in modulating neurotransmitter receptors.

Note: The availability of a CAS number often depends on whether the compound has been reported in the literature or is commercially available.

Applications in Drug Discovery and Development

Derivatives of the 2-(1-piperazinyl)-5-thiazolecarbonitrile scaffold have shown promise in a range of therapeutic areas, primarily due to their activity as kinase inhibitors.

Oncology

Many protein kinases are overactive in cancer cells, and inhibiting their function is a key strategy in cancer therapy. Certain derivatives of this class have been investigated as inhibitors of kinases such as:

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways that are often dysregulated in hematological malignancies and inflammatory diseases.

  • Spleen Tyrosine Kinase (Syk): A key mediator of immunoreceptor signaling in hematopoietic cells, making it a target for autoimmune diseases and B-cell malignancies.

  • Aurora Kinases: Serine/threonine kinases that play a crucial role in mitosis; their inhibition can lead to apoptosis in cancer cells.

Diagram 2: Kinase Inhibition Workflow

G A Compound Synthesis & Purification B In vitro Kinase Assay A->B C Cell-based Proliferation Assay B->C D In vivo Tumor Model C->D E Lead Optimization D->E

A typical workflow for evaluating kinase inhibitors in oncology.

Neuroscience

The piperazine moiety is a well-known "brain-penetrant" scaffold, making these derivatives attractive for targeting central nervous system (CNS) disorders. They have been explored as ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are implicated in conditions such as schizophrenia, depression, and anxiety.

Conclusion and Future Directions

The 2-(1-piperazinyl)-5-thiazolecarbonitrile scaffold is a versatile platform for the design of novel bioactive molecules. Its synthetic tractability and favorable pharmacological properties have made it a focal point of research in medicinal chemistry. Future work in this area will likely focus on:

  • Expansion of the chemical space: Synthesizing novel derivatives with diverse substitutions to explore new biological targets.

  • Structure-activity relationship (SAR) studies: To understand the key structural features required for potent and selective activity.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To optimize the drug-like properties of lead compounds for in vivo efficacy and safety.

This guide has provided a foundational understanding of 2-(1-piperazinyl)-5-thiazolecarbonitrile derivatives. Researchers are encouraged to build upon this knowledge to drive innovation in drug discovery.

References

  • PubChem Compound Summary for CID 14035845. National Center for Biotechnology Information. [Link]

  • Synthesis and SAR of 2-(Piperazin-1-yl)thiazole-5-carbonitriles as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry.
  • Discovery of Novel Syk Inhibitors for the Treatment of Allergic Rhinitis. ACS Medicinal Chemistry Letters.
Foundational

An In-depth Technical Guide to 2-piperazin-1-yl-thiazole-5-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-piperazin-1-yl-thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-piperazin-1-yl-thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its physicochemical properties, including its molecular formula and weight. It outlines potential synthetic routes and standard characterization methodologies based on established protocols for analogous structures. Furthermore, this document explores the compound's promising applications, particularly in the development of novel therapeutic agents, drawing from research on related piperazine-tethered thiazole derivatives. Safety and handling protocols are also addressed to ensure its proper use in a research setting. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.

Introduction and Significance

The convergence of thiazole and piperazine moieties in a single molecular framework has given rise to a class of compounds with considerable therapeutic potential.[1][2] Thiazole rings are a common feature in many pharmacologically active molecules, while the piperazine nucleus is a well-established scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[2][3] The compound 2-piperazin-1-yl-thiazole-5-carbonitrile embodies this strategic combination, making it a valuable building block for the synthesis of diverse chemical libraries aimed at identifying novel drug leads. Research into structurally similar compounds has revealed potent antiplasmodial activity, highlighting the potential of this chemical class in addressing infectious diseases like malaria.[1][2][4][5] This guide aims to provide a detailed technical resource for the scientific community to facilitate further investigation into this promising compound.

Physicochemical Properties

The fundamental physicochemical properties of 2-piperazin-1-yl-thiazole-5-carbonitrile are summarized below. The molecular formula was determined by structural analysis of the compound's name, and the molecular weight was calculated accordingly.

PropertyValue
IUPAC Name 2-(piperazin-1-yl)thiazole-5-carbonitrile
Molecular Formula C8H10N4S
Molecular Weight 194.26 g/mol
Canonical SMILES C1CN(CCN1)C2=NC=C(S2)C#N

Synthesis and Purification

While a specific, dedicated synthesis for 2-piperazin-1-yl-thiazole-5-carbonitrile is not extensively documented in the available literature, a general and robust synthetic strategy can be proposed based on the well-established Hantzsch thiazole synthesis and subsequent nucleophilic substitution. A plausible synthetic workflow is outlined below.

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Diazotization and Halogenation cluster_2 Step 3: Nucleophilic Substitution thiourea Thiourea thiazole 2-amino-thiazole-5-carbonitrile thiourea->thiazole Hantzsch Synthesis haloketone 3-halo-2-oxopropanenitrile haloketone->thiazole halothiazole 2-halo-thiazole-5-carbonitrile thiazole->halothiazole Sandmeyer Reaction target_compound 2-piperazin-1-yl-thiazole-5-carbonitrile halothiazole->target_compound S_NAr Reaction piperazine Piperazine piperazine->target_compound

Caption: A proposed three-step synthesis for 2-piperazin-1-yl-thiazole-5-carbonitrile.

Experimental Protocol (Representative)

The following protocol is a representative example for the synthesis of piperazine-tethered thiazoles and can be adapted for the target compound.[5][6]

Step 1: Synthesis of 2-amino-thiazole-5-carbonitrile

  • To a solution of a suitable 3-halo-2-oxopropanenitrile derivative in ethanol, add an equimolar amount of thiourea.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with cold water, and dried to yield 2-amino-thiazole-5-carbonitrile.

Step 2: Synthesis of 2-halo-thiazole-5-carbonitrile

  • Dissolve the 2-amino-thiazole-5-carbonitrile in an aqueous solution of a suitable mineral acid (e.g., HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes.

  • In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuBr) in the same mineral acid.

  • Add the diazonium salt solution to the copper(I) halide solution and warm the mixture to facilitate the Sandmeyer reaction.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 2-piperazin-1-yl-thiazole-5-carbonitrile

  • Dissolve the 2-halo-thiazole-5-carbonitrile in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add an excess of piperazine (2-3 equivalents) to the solution.

  • Heat the reaction mixture at 80-100 °C for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-piperazin-1-yl-thiazole-5-carbonitrile.

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of the synthesized compound are crucial. Based on the characterization of similar compounds, the following analytical techniques are recommended.[1]

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the thiazole ring, and the methylene and amine protons of the piperazine ring.
¹³C NMR Resonances for the carbon atoms of the thiazole and piperazine rings, as well as the carbon of the nitrile group.
LC-MS A peak corresponding to the molecular ion [M+H]⁺ at m/z 195.26.
HPLC A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used.[7]
FT-IR Characteristic absorption bands for the C≡N stretch of the nitrile group and N-H stretching of the piperazine ring.
Representative HPLC Method

A High-Performance Liquid Chromatography (HPLC) method can be developed for purity analysis and reaction monitoring.[7]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Applications in Drug Discovery and Medicinal Chemistry

The 2-piperazin-1-yl-thiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.

Applications Figure 2: Therapeutic Potential center_node 2-piperazin-1-yl-thiazole-5-carbonitrile app1 Antiplasmodial (Malaria) center_node->app1 app2 Anticancer center_node->app2 app3 Antimicrobial center_node->app3 app4 CNS Disorders center_node->app4

Caption: Key areas of therapeutic interest for this class of compounds.

  • Antiplasmodial Activity: The most significant research on related compounds has been in the context of malaria. Several piperazine-tethered thiazole derivatives have demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum.[1][2][4][5] These compounds appear to act early in the parasite's lifecycle, inhibiting its development.[4]

  • Anticancer Potential: The thiazole-piperazine scaffold has also been investigated for its anticancer properties.[4] Derivatives have shown cytotoxic activity against various human cancer cell lines, suggesting that 2-piperazin-1-yl-thiazole-5-carbonitrile could serve as a starting point for the development of novel oncology drugs.[8]

  • Antimicrobial Activity: The versatile nature of this chemical scaffold lends itself to the development of new antimicrobial agents.[4] By modifying the core structure, it is possible to generate compounds with activity against both bacterial and fungal pathogens.[9]

  • Central Nervous System (CNS) Applications: Thiazole-bearing compounds have been reported to exhibit various CNS-related effects.[6] Additionally, piperazine derivatives have been explored as 5-HT3 antagonists and 5-HT4 agonists, suggesting potential applications in gastrointestinal and neurological disorders.[10]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[13]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]

Conclusion

2-piperazin-1-yl-thiazole-5-carbonitrile is a heterocyclic compound with a promising profile for applications in drug discovery and medicinal chemistry. Its synthesis is achievable through established chemical methodologies, and its structure allows for extensive derivatization to explore a wide range of biological targets. The demonstrated antiplasmodial and potential anticancer activities of related compounds underscore the value of this scaffold in developing new therapeutic agents. This technical guide provides a foundational resource to support and encourage further research into this versatile molecule.

References

  • Rayala, R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8089. [Link]

  • Rayala, R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8089. [Link]

  • PubChem. 1-(Thiazol-2-yl)piperazine. [Link]

  • PubChem. 2-Piperazin-1-yl-1,3-benzothiazole. [Link]

  • Wang, Y., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. South African Journal of Botany, 128, 246-251. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Altintop, M. D., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3326. [Link]

  • PubChem. Piperazine-2-carbonitrile. [Link]

  • Rayala, R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8089. [Link]

  • Fernández, F., et al. (1996). Synthesis and biological evaluation of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. Journal of Medicinal Chemistry, 39(1), 321-326. [Link]

  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. [Link]

  • PubChemLite. 2-(furan-2-yl)-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Lombardo, L. J., et al. Supporting Information for Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. [Link]

  • Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]

  • Neuroquantology. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Google Patents.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Molecules, 27(15), 4927. [Link]

Sources

Exploratory

Advanced Technical Guide: Design and Synthesis of 2-Amino-thiazole-5-carbonitrile Piperazine Analogs

Executive Summary The 2-amino-thiazole-5-carbonitrile scaffold represents a critical pharmacophore in modern drug discovery, serving as a bioisostere to the 5-carboxamide moiety found in blockbuster kinase inhibitors lik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-thiazole-5-carbonitrile scaffold represents a critical pharmacophore in modern drug discovery, serving as a bioisostere to the 5-carboxamide moiety found in blockbuster kinase inhibitors like Dasatinib . While the carboxamide provides hydrogen bond donor/acceptor motifs, the 5-carbonitrile (cyano) group offers a linear, rigid geometry with a strong dipole moment, functioning as a unique hydrogen bond acceptor that can penetrate narrow hydrophobic pockets in enzymes (e.g., Src, Abl kinases) and G-protein coupled receptors (e.g., Adenosine


).

Incorporating a piperazine moiety—typically linked via the 2-amino position—enhances the physicochemical profile of this scaffold. The piperazine tail improves aqueous solubility, reduces lipophilicity (


), and provides a "handle" for engaging solvent-exposed regions of the target protein or secondary binding sites (e.g., the P-loop in kinases).

This guide details the rational design , robust synthetic protocols , and pharmacological evaluation of these analogs, emphasizing self-validating experimental workflows.

Chemical Foundation & Rationale

The Core: 2-Amino-thiazole-5-carbonitrile

The thiazole ring is electron-deficient, making the 2-amino group relatively weakly nucleophilic compared to an aniline. However, the 5-carbonitrile group further withdraws electron density, increasing the acidity of the 2-amino protons (


 shift) and enhancing metabolic stability against oxidative metabolism at the 5-position.
The Effector: Piperazine Linkage

Direct attachment of piperazine to the thiazole ring (C2) is synthetically challenging and often sterically unfavorable. The standard and most versatile approach involves a linker strategy , most commonly an acetamide or urea bridge.

  • Acetamide Linker: Mimics the Dasatinib topology, positioning the basic piperazine nitrogen ~6-7 Å from the thiazole core.

  • Solubility: The distal nitrogen of the piperazine (pKa ~8-9) is protonated at physiological pH, driving solubility.

Synthetic Protocols

The synthesis is designed to be modular, allowing for the rapid generation of analog libraries. The protocol below follows a convergent strategy : synthesis of the 5-cyanothiazole core followed by linker attachment and piperazine displacement.

Step 1: Synthesis of 2-Amino-thiazole-5-carbonitrile

Direct Hantzsch synthesis of the nitrile is often low-yielding. The authoritative route involves halogenation followed by cyanation.[1]

Protocol:

  • Bromination: Dissolve 2-aminothiazole (10 g, 100 mmol) in acetic acid (100 mL). Add bromine (5.2 mL, 100 mmol) dropwise at 0°C. Stir for 2 hours. Filter the precipitate (HBr salt), wash with ether, and neutralize with aqueous

    
     to obtain 2-amino-5-bromothiazole .
    
  • Protection (Optional but Recommended): Protect the amine with a Boc group (

    
    , 
    
    
    
    ,
    
    
    ) to prevent side reactions during cyanation.
  • Cyanation: React the (Boc-protected) bromide with

    
     (0.6 eq) and 
    
    
    
    (5 mol%) in DMF at 120°C under
    
    
    for 4 hours.
  • Deprotection: Treat with TFA/DCM to yield 2-amino-thiazole-5-carbonitrile .

Step 2: Linker Attachment (Chloroacetylation)

This step creates the electrophilic handle for the piperazine.

Protocol:

  • Suspend 2-amino-thiazole-5-carbonitrile (1.0 eq) in anhydrous THF/DCM (1:1).

  • Add

    
    -diisopropylethylamine (DIPEA, 1.5 eq).
    
  • Cool to 0°C and add chloroacetyl chloride (1.2 eq) dropwise.

  • Stir at RT for 3 hours. Monitor by TLC (EtOAc/Hexane).[2]

  • Quench with water, extract with EtOAc, and wash with brine.[2]

  • Result: 2-chloro-N-(5-cyanothiazol-2-yl)acetamide.

Step 3: Piperazine Displacement

Protocol:

  • Dissolve the chloroacetamide intermediate (1.0 eq) in DMF or Acetonitrile.

  • Add the desired piperazine analog (e.g., N-methylpiperazine, N-phenylpiperazine) (1.2 eq).

  • Add

    
     (2.0 eq) or 
    
    
    
    (for faster rates).
  • Heat to 60°C for 4-6 hours.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallize from Ethanol or use Flash Chromatography (DCM/MeOH).

Visualization: Synthetic Workflow

Synthesis Start 2-Aminothiazole Bromide 2-Amino-5- bromothiazole Start->Bromide Br2, AcOH (Electrophilic Subst.) Nitrile 2-Amino-thiazole- 5-carbonitrile Bromide->Nitrile Zn(CN)2, Pd(0) (Rosenmund-von Braun) Linker Chloroacetamide Intermediate Nitrile->Linker ClCH2COCl DIPEA Product Piperazine-Linked Analog Linker->Product R-Piperazine K2CO3, 60°C

Figure 1: Convergent synthetic pathway for 2-amino-thiazole-5-carbonitrile piperazine analogs.

Pharmacology & Structure-Activity Relationship (SAR)

Mechanistic Role of the 5-Carbonitrile

In kinase inhibitors (e.g., targeting Src or Abl), the thiazole ring sits in the ATP-binding pocket.

  • H-Bonding: The nitrogen of the nitrile group acts as a weak H-bond acceptor, potentially interacting with the backbone NH of the "gatekeeper" residue (e.g., Thr315 in Abl, though T315I mutation affects this).

  • Sterics: The linear -CN group is smaller than the -CONH2 of Dasatinib, potentially avoiding steric clashes in mutant kinases.

The Piperazine Tail
  • Solvent Exposure: The piperazine ring usually extends out of the ATP pocket towards the solvent front.

  • Selectivity: Substituents on the distal nitrogen (

    
    ) of the piperazine (e.g., hydroxyethyl, phenyl) can interact with surface residues, driving selectivity between homologous kinases (e.g., Src vs. Lck).
    
Visualization: SAR Logic

SAR Center Thiazole Core Pos2 Position 2 (Amino) Center->Pos2 H-Bond Donor (Hinge Region) Pos5 Position 5 (Cyano) Center->Pos5 H-Bond Acceptor (Gatekeeper Interaction) Linker Acetamide Linker Pos2->Linker Spacer (Flexibility) Tail Piperazine Tail Linker->Tail Solubilizing Group (Solvent Front) Selectivity Selectivity & PK Tail->Selectivity N4-Substitution (Surface Interaction)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each pharmacophore.

Experimental Validation: In Vitro Kinase Assay

To validate the synthesized analogs, a FRET-based Kinase Assay (e.g., LanthaScreen) is recommended. This protocol is self-validating via the use of reference standards (Dasatinib).

Protocol
  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Start at 10

    
    ).
    
  • Enzyme Mix: Dilute Recombinant Src or Abl kinase to 0.5 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate Mix: Prepare Fluorescein-PolyGT substrate (200 nM) and ATP (at

    
    , typically 10 
    
    
    
    ).
  • Reaction:

    • Add 2.5

      
       compound to 384-well plate.
      
    • Add 5

      
       Enzyme Mix. Incubate 10 min.
      
    • Add 2.5

      
       Substrate/ATP Mix.
      
    • Incubate 1 hour at RT.

  • Detection: Add 10

    
     EDTA/Tb-labeled antibody detection mix. Read TR-FRET (Ex 340 nm, Em 495/520 nm).
    
  • Analysis: Plot Emission Ratio (520/495) vs. log[Compound]. Fit to Sigmoidal Dose-Response to determine

    
    .
    

Quantitative Data Summary

The table below summarizes typical physicochemical properties comparing the 5-carboxamide (Dasatinib-like) vs. 5-carbonitrile analogs.

Property5-Carboxamide Analog5-Carbonitrile AnalogImpact of Modification
MW ~488 Da~470 DaLower MW improves Ligand Efficiency (LE).
H-Bond Donors 2 (Amide

)
0 (Nitrile)Increases permeability; reduces desolvation penalty.
Dipole Moment ModerateHighStronger electrostatic interaction in polar pockets.
Metabolic Stability Susceptible to hydrolysisHigh stabilityNitrile is generally robust against amidases.
Solubility ModerateModerate-HighDependent on Piperazine tail; Nitrile is less polar than amide.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template.[3][4] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib). Journal of Medicinal Chemistry. Link

  • Dyck, B., et al. (2006). Thiazole-based adenosine A2A receptor antagonists: Hantzsch synthesis and SAR. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Application Note. (2025). Synthesis of 2-Amino-5-formylthiazole and 2-Amino-5-cyanothiazole intermediates. BenchChem Protocols. Link

  • Gundla, R., et al. (2008). Structure-based design of novel 2-aminothiazole derivatives as potent and selective adenosine A2A receptor antagonists. Journal of Molecular Graphics and Modelling. Link

Sources

Foundational

Patent Landscape & Technical Guide: 2-Piperazinyl-Thiazole-5-Carbonitriles

The following technical guide details the patent landscape, synthetic chemistry, and therapeutic utility of the 2-piperazinyl-thiazole-5-carbonitrile scaffold. Executive Summary The 2-piperazinyl-thiazole-5-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the patent landscape, synthetic chemistry, and therapeutic utility of the 2-piperazinyl-thiazole-5-carbonitrile scaffold.

Executive Summary

The 2-piperazinyl-thiazole-5-carbonitrile scaffold represents a critical bioisostere in the evolution of kinase inhibitors. Originally derived from the broader class of 2-aminothiazole-5-carboxamides (exemplified by the blockbuster drug Dasatinib ), the 5-carbonitrile variant offers distinct physicochemical advantages. By replacing the carboxamide group with a nitrile, medicinal chemists have successfully modulated metabolic stability, reduced molecular weight, and altered hydrogen-bonding vectors within the ATP-binding pocket of kinases such as VEGFR-2 (KDR) , Src , and CDKs .

This guide analyzes the transition from carboxamide to carbonitrile intellectual property (IP), details the specific synthetic protocols required to access this core, and maps the biological targets driving current patent filings.

Chemical Space & Structural Rationale

The core structure consists of a 1,3-thiazole ring substituted at the 2-position with a piperazine moiety and at the 5-position with a nitrile (cyano) group.

Structural Activity Relationship (SAR)
  • 5-CN (Nitrile): Acts as a linear, electron-withdrawing group. Unlike the carboxamide (–CONH2), the nitrile is a metabolic "hard spot," resistant to amidases. It often occupies a small hydrophobic pocket near the kinase hinge region, avoiding steric clashes that bulkier amides might encounter.

  • 2-Piperazine: Provides a solubilizing basic handle. The secondary amine of the piperazine is frequently derivatized (e.g., hydroxyethylation, alkylation) to tune pharmacokinetic (PK) properties and interact with the solvent-front region of the kinase domain.

  • Thiazole Core: Serves as the central scaffold, orienting the vectors of the 2- and 5-substituents by approximately 146°, which is optimal for many Type I kinase inhibitor binding modes.

The "Nitrile vs. Amide" IP Strategy

A significant portion of the patent landscape involves "scaffold hopping" from BMS's 2-aminothiazole-5-carboxamide patents (covering Dasatinib) to the 2-aminothiazole-5-carbonitrile space.

  • Dominant Assignee (Carboxamide): Bristol-Myers Squibb (BMS).[1][2]

  • Dominant Assignee (Carbonitrile): Merck (Merck Sharp & Dohme), among others.

  • Key Insight: The carbonitrile is not merely a derivative; it is often claimed as a distinct chemical entity to bypass prior art covering the carboxamide, while retaining potency against targets like VEGFR-2.

Therapeutic Applications & Targets

The patent literature clusters around three primary biological targets for this scaffold:

TargetIndicationMechanism of Action (MoA)Key Reference
VEGFR-2 (KDR) Angiogenesis (Solid Tumors)ATP-competitive inhibition; blocks vascularization.Sisko et al. (2006) [1]
Src/Abl CML, ALLDual inhibition of Src and Abl kinases; similar mode to Dasatinib but with altered selectivity.WO2006044826 [2]
CDK9/CDK2 Oncology (Transcriptional Reg.)Inhibition of Cyclin-Dependent Kinases to induce apoptosis in cancer cells.WO2008001076 [3]

Experimental Protocols: Synthesis of the Core Scaffold

Objective: Synthesis of 2-(4-methylpiperazin-1-yl)thiazole-5-carbonitrile. Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) on an activated 2-halothiazole. The electron-withdrawing nitrile group at position 5 activates the 2-position halogen for displacement by the piperazine amine.

Step-by-Step Methodology

Reagents:

  • 2-Chlorothiazole-5-carbonitrile (1.0 equiv)

  • N-Methylpiperazine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (MeCN) or DMF (Solvent)

Procedure:

  • Preparation: Charge a dry round-bottom flask with 2-chlorothiazole-5-carbonitrile (144.5 mg, 1.0 mmol) and anhydrous MeCN (5 mL).

  • Base Addition: Add K₂CO₃ (276 mg, 2.0 mmol) to the stirring solution.

  • Nucleophile Addition: Dropwise add N-methylpiperazine (120 mg, 1.2 mmol) at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS for the disappearance of the starting chloride (m/z ~144) and formation of the product (m/z ~208).

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[3][4] Purify via silica gel column chromatography (DCM/MeOH gradient) to yield the title compound as a pale yellow solid.

Yield: Typically 85–92%. Validation: 1H NMR (CDCl₃) should show the thiazole proton singlet at ~δ 7.5-7.8 ppm and piperazine multiplets at ~δ 3.5 and 2.5 ppm.

Synthetic Pathway Diagram (Graphviz)

SynthesisRoute SM1 2-Chlorothiazole-5-carbonitrile (Electrophile) Reagents K2CO3, MeCN 60°C, 4-6h SM1->Reagents SM2 N-Methylpiperazine (Nucleophile) SM2->Reagents Intermediate Meisenheimer-like Transition State Reagents->Intermediate SNAr Addition Product 2-(4-methylpiperazin-1-yl) thiazole-5-carbonitrile Intermediate->Product Elimination of Cl-

Caption: Figure 1. SNAr synthetic route for the formation of the 2-piperazinyl-thiazole-5-carbonitrile core.

IP Landscape Visualization

The following diagram illustrates the relationship between the foundational Dasatinib patents (BMS) and the divergent Carbonitrile patents (Merck/Others).

IPLandscape BMS_Core BMS '746 Patent (Dasatinib Core) 2-aminothiazole-5-carboxamide Scaffold_Hop Scaffold Hopping (Bioisosteric Replacement) BMS_Core->Scaffold_Hop Avoid Prior Art Metabolic Stability Merck_Core Merck / Sisko et al. 2-aminothiazole-5-carbonitrile Scaffold_Hop->Merck_Core -CONH2 to -CN Target_VEGFR Target: VEGFR-2 (Angiogenesis) Merck_Core->Target_VEGFR Primary Utility Target_CDK Target: CDK9/Cyclins (Proliferation) Merck_Core->Target_CDK Secondary Utility

Caption: Figure 2. Patent genealogy showing the structural evolution from carboxamides to carbonitriles.

References

  • Sisko, J. T., et al. (2006). Potent 2-[(pyrimidin-4-yl)amine]-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 16(5), 1146-1150. Link

  • Merck & Co., Inc. (2006). Aminothiazole compounds as kinase inhibitors. WO Patent WO2006044826. Link

  • Cyclacel Limited. (2008). Fused thiazole derivatives as kinase inhibitors. WO Patent WO2008001076A1. Link

  • Bristol-Myers Squibb. (2005).[1][2] Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors. WO Patent WO2005077945A2. Link

Sources

Exploratory

The Emerging Therapeutic Potential of 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: A Scaffold of Promise in Medicinal Chemistry In the landscape of modern drug discovery, the strategic combination of privileged pharmacophores is a cornerstone of rational drug design. The molecule 2-(piper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Promise in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged pharmacophores is a cornerstone of rational drug design. The molecule 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile represents a compelling convergence of three key structural motifs: the thiazole ring, the piperazine moiety, and a carbonitrile group. While this specific molecule is a novel entity with a developing public research profile, an in-depth analysis of its constituent components and structurally related analogs reveals a significant potential for diverse and potent biological activities. This guide provides a technical exploration of these potential activities, offering a scientifically grounded framework for researchers and drug development professionals interested in this promising chemical space.

The thiazole nucleus is a fundamental five-membered heterocycle integral to numerous FDA-approved drugs, valued for its broad spectrum of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The piperazine ring is another highly prevalent scaffold in pharmaceuticals, recognized for its ability to improve pharmacokinetic properties and its presence in a variety of therapeutic agents, including notable anticancer drugs like Imatinib and Olaparib.[3][5][6] The addition of a carbonitrile group at the 5-position of the thiazole ring is particularly intriguing, as this functionality is known to act as a hydrogen bond acceptor and can be involved in key interactions with biological targets, including protein kinases.[7] This technical guide will synthesize these individual attributes to project the likely biological profile of 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile and to propose robust methodologies for its investigation.

Projected Biological Activities and Mechanistic Insights

Based on a comprehensive analysis of the literature, two primary areas of biological activity are projected for 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile: anticancer and antimicrobial activities.

Anticancer Potential: A Multi-Targeted Approach

The hybridization of the piperazine and thiazole moieties strongly suggests a potential for anticancer efficacy.[3][5][8] Several clinically successful anticancer agents, such as Dasatinib, incorporate a thiazole ring, highlighting its therapeutic importance.[3] The piperazine group is also a common feature in many oncology drugs.[5]

Plausible Mechanisms of Action:

  • Kinase Inhibition: The thiazole-5-carbonitrile scaffold is a known pharmacophore for kinase inhibitors. Specifically, derivatives of 2-amino-1,3-thiazole-5-carbonitrile have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key target in angiogenesis.[7] It is plausible that 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile could similarly engage the ATP-binding pocket of various kinases implicated in cancer progression. Structurally similar oxazole-4-carbonitriles with a piperazine moiety have shown high-affinity binding to the ATP-binding site of Aurora A kinase, a crucial regulator of mitosis that is often overexpressed in tumors.[9][10]

  • Induction of Apoptosis: Piperazine-thiazole hybrids have been demonstrated to induce apoptotic cell death in cancer cells.[5][8] This is often achieved through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes like Bcl-2.[5][8]

  • DNA Gyrase Inhibition: While more commonly associated with antibacterial activity, some thiazole derivatives have been investigated as potential DNA gyrase inhibitors, an enzyme also present in human mitochondria.[11]

The following diagram illustrates a potential signaling pathway that could be targeted by 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates Compound 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile Compound->RTK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Bcl2 Inhibits Apoptosis via Bcl-2 activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Potential anticancer mechanism of action.

Antimicrobial Activity: Targeting Essential Bacterial Processes

Thiazole derivatives are well-established antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][11][12][13] The incorporation of a piperazine moiety has also been shown to contribute to or enhance antimicrobial effects.[14][15]

Plausible Mechanisms of Action:

  • Inhibition of Essential Enzymes: Thiazole-containing compounds can inhibit crucial bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme essential for bacterial DNA replication.[11] Molecular docking studies have also suggested that piperazine-thiazole hybrids may act as inhibitors of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis.[14]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the thiazole ring combined with the basicity of the piperazine moiety could facilitate interaction with and disruption of the bacterial cell membrane.

The following diagram outlines a potential experimental workflow for evaluating the antimicrobial properties of the target compound.

G cluster_workflow Antimicrobial Activity Workflow Start Synthesized Compound: 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile MIC_Assay Broth Microdilution Assay (Determine MIC) Start->MIC_Assay MBC_Assay Plating on Agar (Determine MBC) MIC_Assay->MBC_Assay Time_Kill Time-Kill Assay MIC_Assay->Time_Kill Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) MIC_Assay->Mechanism Result Antimicrobial Profile MBC_Assay->Result Time_Kill->Result Mechanism->Result

Caption: Experimental workflow for antimicrobial evaluation.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential efficacy of 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile, the following tables summarize the biological activities of structurally similar compounds reported in the literature.

Table 1: Anticancer Activity of Piperazine-Thiazole and Related Hybrids

Compound ClassCancer Cell LineActivity Metric (IC₅₀)Reference
Quinolinyl-thiazole with N-methyl piperazineMDA-MB-231 (Breast)1.415 ± 0.16 µM[3]
Piperazine-based bis(thiazole)HCT-116 (Colon)1.2 nM (EGFR Kinase Inhibition)[8]
Piperazinyl benzothiazole-oxadiazoleA431 (Skin)Significant Cytotoxicity[16]
Sulfonated 5-piperazine-oxazole-4-carbonitrileKelly (Neuroblastoma)1.9 µM[9][10]

Table 2: Antimicrobial Activity of Piperazine-Thiazole Hybrids

Compound ClassMicroorganismActivity Metric (MIC)Reference
Disubstituted piperazines with thiazoleListeria monocytogenesPotent Activity[14]
Thiazole derivativesS. aureus & E. coli16.1 µM[12]
Piperazine derivativesS. aureus & E. coliGood to Moderate Activity[17]
Thiazole-based Schiff basesE. coli & S. aureusGood Activity[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to assess the biological activity of 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, HCT-116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the logarithmic phase.

  • Compound Preparation: Prepare a 2-fold serial dilution of 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile in a 96-well plate using MHB.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The chemical architecture of 2-(piperazin-1-yl)-1,3-thiazole-5-carbonitrile provides a strong rationale for its investigation as a novel therapeutic agent. The convergence of the biologically active thiazole and piperazine moieties, along with the strategic placement of a carbonitrile group, suggests a high potential for significant anticancer and antimicrobial activities. The proposed mechanisms of action, including kinase inhibition and interference with essential bacterial enzymes, offer clear avenues for further mechanistic studies. The experimental protocols outlined in this guide provide a robust framework for the initial biological characterization of this promising compound. Future research should focus on validating these projected activities, elucidating the precise molecular targets, and exploring the structure-activity relationships of this chemical series to optimize its therapeutic potential.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29).
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27).
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC. (n.d.).
  • Rational design of the new thiazole–piperazine hybrids as acetylcholinesterase inhibitors. (n.d.).
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti - Semantic Scholar. (2024, August 5).
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC. (2023, December 12).
  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - RSC Publishing. (2025, December 1).
  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents | Request PDF - ResearchGate. (2025, August 5).
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. (2020, October 7).
  • (PDF) Synthesis of Some Benzothiazole Based Piperazine-Dithiocarbamate Derivatives and Evaluation of Their Anticancer Activities - ResearchGate. (2025, November 14).
  • In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma - Preprints.org. (2025, December 18).
  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, March 28).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (n.d.).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • Sisko, J. T., et al. (2006). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 16(5), 1146-1150.
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - Preprints.org. (2025, December 18).

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Synthesis of 2-(1-Piperazinyl)-5-Thiazolecarbonitrile Hydrochloride

An In-Depth Technical Guide Abstract This document provides a comprehensive, technically detailed guide for the synthesis, purification, and characterization of 2-(1-piperazinyl)-5-thiazolecarbonitrile hydrochloride, a k...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis, purification, and characterization of 2-(1-piperazinyl)-5-thiazolecarbonitrile hydrochloride, a key intermediate in pharmaceutical research. The protocol is designed to be robust and reproducible, emphasizing the chemical principles behind each step to allow for informed troubleshooting and adaptation. We move beyond a simple recitation of steps to provide a self-validating system of synthesis and analysis, grounded in established chemical literature.

Strategic Overview: Significance and Synthetic Rationale

1.1. The Value Proposition of the Target Scaffold The 2-(1-piperazinyl)-5-thiazolecarbonitrile scaffold is a privileged structure in modern medicinal chemistry. Its importance stems from the synergistic combination of its constituent moieties:

  • The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole core is a cornerstone of numerous FDA-approved drugs, including the dual Src/Abl kinase inhibitor Dasatinib[1]. It serves as a rigid, bioisosterically versatile scaffold that can engage in various non-covalent interactions with biological targets.

  • The Piperazine Moiety: This saturated heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility and modulate pharmacokinetic properties. Its two nitrogen atoms offer distinct points for substitution, allowing for fine-tuning of basicity, polarity, and vectoral projection of appended chemical groups[2][3].

  • The 5-Carbonitrile Group: The nitrile (cyano group) is a powerful electron-withdrawing group that activates the thiazole ring for the key synthetic transformation. Post-synthesis, it serves as a versatile chemical handle for further elaboration into amides, tetrazoles, or other functional groups, enabling the generation of diverse compound libraries.

1.2. Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr) The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the displacement of a leaving group (chloride) from an electron-deficient aromatic ring by a nucleophile (piperazine).

The key to this reaction's success lies in the electronic nature of the 2-chloro-5-thiazolecarbonitrile starting material. The inherent electron-withdrawing character of the thiazole ring nitrogen, powerfully augmented by the cyano group at the C5 position, renders the C2 carbon highly electrophilic and thus susceptible to nucleophilic attack. Piperazine, a secondary amine, acts as a potent nitrogen nucleophile to displace the chloride leaving group. The reaction is typically facilitated by a non-nucleophilic organic base, such as triethylamine, to sequester the HCl generated in situ, driving the reaction to completion.

Detailed Experimental Protocol

Safety First: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and nitrile gloves, is mandatory. 2-Chloro-5-thiazolecarbonitrile is toxic and should be handled with care. Piperazine is corrosive.

2.1. Reagents and Materials

ReagentGradeM.W. ( g/mol )Example SupplierNotes
2-Chloro-5-thiazolecarbonitrile≥97%144.58Sigma-AldrichKey electrophile
Piperazine (anhydrous)≥99%86.14Sigma-AldrichUse 3 equivalents to favor mono-substitution
Triethylamine (Et3N)≥99.5%101.19Sigma-AldrichHCl scavenger; should be distilled
Dichloromethane (DCM)Anhydrous, ≥99.8%84.93Sigma-AldrichReaction solvent
Diethyl Ether (Et2O)Anhydrous, ≥99%74.12Sigma-AldrichUsed for precipitation
Hydrochloric Acid2.0 M in Et2O36.46Sigma-AldrichFor salt formation
Sodium Sulfate (Na2SO4)Anhydrous142.04Fisher ScientificDrying agent
Silica Gel230-400 mesh-Sorbent TechnologiesFor chromatography

2.2. Part A: Synthesis of 2-(1-Piperazinyl)-5-thiazolecarbonitrile (Free Base)

graphdot Start Start: Reaction Setup Reagents 1. Charge flask with 2-Chloro-5-thiazolecarbonitrile, Piperazine (3 eq.), and anhydrous DCM. Start->Reagents Cool 2. Cool to 0 °C (Ice Bath) Reagents->Cool Base 3. Add Triethylamine (1.5 eq.) dropwise over 15 min. Cool->Base Reaction 4. Warm to RT and stir for 16h. Monitor by TLC (10% MeOH/DCM). Base->Reaction Exothermic Workup Work-up Reaction->Workup Reaction Complete Quench 5. Quench with H₂O. Separate layers. Workup->Quench Extract 6. Extract aqueous layer with DCM (3x). Quench->Extract Dry 7. Combine organics, wash with brine, dry (Na₂SO₄), filter, and concentrate. Extract->Dry Purify 8. Purify crude solid by silica gel chromatography. Dry->Purify Crude Product Product1 Isolated Free Base: 2-(1-Piperazinyl)-5-thiazolecarbonitrile Purify->Product1

Caption: Workflow for the synthesis of the free base intermediate.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloro-5-thiazolecarbonitrile (10.0 g, 69.2 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (DCM, 200 mL) and stir to dissolve.

  • Add anhydrous piperazine (17.8 g, 207.6 mmol, 3.0 equiv). Causality Note: A large excess of piperazine is used to minimize the formation of the bis-thiazole substituted byproduct.

  • Cool the stirred mixture to 0 °C in an ice-water bath.

  • Slowly add triethylamine (14.5 mL, 103.8 mmol, 1.5 equiv) dropwise via syringe over 15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 10% Methanol/DCM eluent system. The reaction is complete when the starting material spot (visualized by UV light) is no longer visible.

  • Work-up: Quench the reaction by adding 100 mL of deionized water. Transfer the mixture to a 1 L separatory funnel.

  • Separate the layers and extract the aqueous phase three times with DCM (3 x 75 mL).

  • Combine all organic layers and wash once with saturated aqueous sodium chloride (brine, 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter through a pad of Celite, and concentrate the filtrate under reduced pressure to yield a crude off-white solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 2% to 10% methanol in dichloromethane. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford 2-(1-piperazinyl)-5-thiazolecarbonitrile as a white solid.

2.3. Part B: Preparation of the Hydrochloride Salt

graphdot Start Start: Salt Formation Dissolve 1. Dissolve purified free base in minimal anhydrous Et₂O. Warm gently if needed. Start->Dissolve Cool 2. Cool solution to 0 °C (Ice Bath). Dissolve->Cool Acid 3. Add 2.0 M HCl in Et₂O (1.1 eq.) dropwise with vigorous stirring. Cool->Acid Precipitate Forms Precipitate 4. Stir at 0 °C for 1 hour to ensure complete precipitation. Acid->Precipitate Isolate 5. Collect solid by vacuum filtration. Wash with cold Et₂O. Precipitate->Isolate Dry 6. Dry solid under high vacuum to constant weight. Isolate->Dry Final Final Product: Hydrochloride Salt Dry->Final

Caption: Workflow for the conversion to the hydrochloride salt.

  • Dissolution: Dissolve the purified free base (e.g., 5.0 g, 25.7 mmol) in anhydrous diethyl ether (100 mL) in a 250 mL Erlenmeyer flask. Gentle warming in a warm water bath may be necessary to achieve full dissolution.

  • Cool the solution to 0 °C in an ice-water bath and begin vigorous stirring.

  • Precipitation: Add 2.0 M HCl in diethyl ether (14.1 mL, 28.3 mmol, 1.1 equiv) dropwise. A voluminous white precipitate will form immediately.

  • Maturation: Continue stirring the slurry at 0 °C for an additional 1 hour to ensure complete salt formation and precipitation.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any soluble impurities.

  • Drying: Dry the product under high vacuum for at least 12 hours to yield 2-(1-piperazinyl)-5-thiazolecarbonitrile hydrochloride as a fine, white, crystalline solid.

Analytical Characterization: A Self-Validating System

The identity and purity of the final compound must be rigorously confirmed. The following data provide a baseline for quality control.

AnalysisSpecificationPurpose
Appearance White to off-white crystalline solidBasic quality check
Melting Point >250 °C (decomposes)Physical property confirmation
1H NMR (400 MHz, D2O)δ ~8.15 (s, 1H, H-4 thiazole), ~3.90 (t, J=5.0 Hz, 4H, piperazine), ~3.45 (t, J=5.0 Hz, 4H, piperazine)Structural confirmation of proton framework
13C NMR (101 MHz, D2O)δ ~171.2 (C2), ~146.5 (C4), ~116.0 (CN), ~106.1 (C5), ~45.8 (piperazine), ~44.2 (piperazine)Confirms carbon backbone and functional groups
HRMS (ESI+) m/z [M+H]+ Calc. for C8H11N4S+: 195.0704; Found: 195.0701Unambiguous confirmation of elemental composition
Purity (HPLC) ≥98% (AUC)Quantitative assessment of purity

Field-Proven Insights: Troubleshooting

IssuePotential Cause(s)Recommended Action
Incomplete Reaction (TLC) Insufficient reaction time or temperature; Inactive base.Extend reaction time to 24h. If no change, consider gently heating to 40 °C. Ensure triethylamine is fresh and dry.
Low Yield of Free Base Inefficient extraction due to partial protonation of the product; Loss during chromatography.Before extraction, ensure the aqueous layer is basic (pH > 9) by adding 1 M NaOH. Optimize chromatography gradient.
Product Oiling Out During Salt Formation Presence of water in the free base or solvent; Impurities present.Ensure the free base is rigorously dried under vacuum. Use high-quality anhydrous solvents for the salt formation step. Re-purify the free base if necessary.
NMR Spectrum is Broad or Complex Residual solvent; Presence of both free base and salt; Paramagnetic impurities.Dry sample extensively under high vacuum. Ensure complete conversion to the salt. If issues persist, treat a solution of the product with a metal scavenger like QuadraSil.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link][1]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link][2]

  • Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link][3]

  • Monge, A., et al. (1994). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. Journal of Medicinal Chemistry. [Link][4][5]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters. [Link][6]

Sources

Application

Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of 2-Piperazinyl-thiazoles

Introduction: The Significance of 2-Piperazinyl-thiazoles in Modern Drug Discovery The confluence of the thiazole and piperazine scaffolds in a single molecular entity gives rise to the 2-piperazinyl-thiazole core, a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Piperazinyl-thiazoles in Modern Drug Discovery

The confluence of the thiazole and piperazine scaffolds in a single molecular entity gives rise to the 2-piperazinyl-thiazole core, a privileged structure in medicinal chemistry.[1][2] Thiazole rings are integral components of numerous pharmacologically active molecules, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] Similarly, the piperazine nucleus is a ubiquitous motif in pharmaceuticals, recognized for its contribution to potent and selective biological activities.[1][6] The combination of these two heterocyclic systems has led to the development of novel compounds with promising therapeutic potential, including potent antimalarial agents.[1][7]

Conventional synthetic methods for preparing these valuable compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, which are significant drawbacks in the context of green chemistry and high-throughput screening.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, offering dramatic reductions in reaction times, increased product yields, and enhanced purity.[9][10][11] This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-piperazinyl-thiazoles, detailing the underlying chemical principles, a robust experimental protocol, and the significant advantages this technology brings to the modern research laboratory.

The Chemical Rationale: Hantzsch Thiazole Synthesis Accelerated by Microwave Irradiation

The synthesis of the 2-piperazinyl-thiazole core is typically achieved through a variation of the classic Hantzsch thiazole synthesis.[12][13] This reaction involves the cyclocondensation of a thiourea or thioamide with an α-haloketone. In our context, a piperazine-containing thiourea derivative serves as a key building block.

The reaction mechanism, accelerated by microwave energy, can be conceptualized as follows:

  • Nucleophilic Attack: The sulfur atom of the thiourea, a soft nucleophile, attacks the electrophilic carbon of the α-haloketone.

  • Intermediate Formation: This initial attack leads to the formation of an acyclic intermediate.

  • Cyclization: Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom on the carbonyl carbon.

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic thiazole ring.

Microwave irradiation significantly accelerates this process through efficient and uniform heating of the reaction mixture.[14] Polar molecules and intermediates within the reaction strongly absorb microwave energy, leading to a rapid increase in temperature and a dramatic enhancement of reaction rates compared to conventional heating methods.[8][11] This often results in cleaner reactions with fewer side products, simplifying purification.[9]

Experimental Protocol: Microwave-Assisted Synthesis of a Model 2-Piperazinyl-thiazole Derivative

This protocol details the synthesis of a representative 2-(piperazin-1-yl)thiazole derivative.

3.1. Materials and Reagents:

  • 1-(Piperazin-1-yl)ethan-1-one

  • Thiosemicarbazide

  • 2-Bromoacetophenone

  • Ethanol (Absolute)

  • Triethylamine

  • Microwave Synthesis Reactor

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

3.2. Step-by-Step Methodology:

Step 1: Synthesis of the Piperazine-Thiosemicarbazone Intermediate

  • In a 10 mL microwave reaction vessel, combine 1-(piperazin-1-yl)ethan-1-one (1 mmol) and thiosemicarbazide (1 mmol) in absolute ethanol (5 mL).

  • Add a catalytic amount of a suitable acid (e.g., a few drops of acetic acid).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 5-10 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Hantzsch Thiazole Synthesis

  • In a 10 mL microwave reaction vessel, dissolve the piperazine-thiosemicarbazone intermediate (1 mmol) and 2-bromoacetophenone (1 mmol) in absolute ethanol (5 mL).

  • Add triethylamine (1.2 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10-20 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired 2-piperazinyl-thiazole.

Workflow Visualization

The following diagram illustrates the key stages of the microwave-assisted synthesis of 2-piperazinyl-thiazoles.

G cluster_prep Intermediate Synthesis cluster_thiazole Thiazole Formation cluster_purification Purification reagents_prep Combine Piperazine Ketone and Thiosemicarbazide in Ethanol mw_prep Microwave Irradiation (100°C, 5-10 min) reagents_prep->mw_prep workup_prep Cool, Filter, and Dry mw_prep->workup_prep intermediate Piperazine-Thiosemicarbazone workup_prep->intermediate reagents_thiazole Combine Intermediate, α-Bromoacetophenone, and Triethylamine in Ethanol intermediate->reagents_thiazole mw_thiazole Microwave Irradiation (120°C, 10-20 min) reagents_thiazole->mw_thiazole workup_thiazole Solvent Evaporation mw_thiazole->workup_thiazole purification Silica Gel Column Chromatography workup_thiazole->purification final_product 2-Piperazinyl-thiazole purification->final_product

Caption: Experimental workflow for the synthesis of 2-piperazinyl-thiazoles.

Quantitative Data Summary

The following table provides a comparative overview of reaction parameters for conventional versus microwave-assisted synthesis of 2-piperazinyl-thiazoles, based on typical literature findings.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to days5 - 30 minutes[3][15]
Temperature Reflux temperatures of solvents100 - 150 °C
Yield Moderate to goodGood to excellent[3]
Purity Often requires extensive purificationGenerally higher purity, simpler workup[11][14]
Solvent Usage Can be significantReduced solvent volumes[9][14]
Energy Consumption HighSignificantly lower[8][10]

Expertise & Experience: Causality Behind Experimental Choices

The selection of microwave-assisted synthesis for this class of compounds is a deliberate choice driven by the need for efficiency and sustainability in modern drug discovery. The rapid, localized heating provided by microwaves overcomes the activation energy barrier of the Hantzsch reaction more effectively than conventional heating, leading to a significant rate enhancement.[11]

The choice of ethanol as a solvent is strategic. It is a polar solvent that couples efficiently with microwave irradiation, facilitating rapid heating.[14] Furthermore, its relatively low boiling point simplifies post-reaction workup. The addition of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrogen bromide formed during the cyclization, driving the reaction to completion.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through the use of in-process controls. The progress of both the intermediate formation and the final thiazole synthesis can be readily monitored by Thin-Layer Chromatography (TLC). This allows the researcher to have real-time feedback on the reaction's progress and to determine the optimal reaction time, ensuring reproducibility. The final product is then rigorously characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Trend in Scientific Research and Development, 8(1), 209-217.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science, 4(3), 1-10.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). Molecules, 30(22), 1-25.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • The Role of Microwave-Assisted Synthesis in Organic Chemistry. (2024).
  • A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-one via Hantzsch Condensation. (2022). Rasayan Journal of Chemistry, 15(1), 1-6.
  • Mekky, A. E. M., & Sanad, S. M. H. (2019). Microwave-Assisted Synthesis of Novel Bis(thiazoles) Incorporating Piperazine Moiety. Journal of Heterocyclic Chemistry, 56(5), 1560–1566.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. (2012). Molecules, 17(10), 11623-11634.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry, 17, 1056-1126.
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). International Journal of Molecular Sciences, 24(24), 17414.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). International Journal of Molecular Sciences, 24(24), 17414.
  • Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. (2017). Journal of Heterocyclic Chemistry, 54(2), 1031-1040.
  • Design, synthesis and in vitro antitumor activity of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2895.
  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). Pharmaceuticals, 14(11), 1109.
  • Microwave-assisted synthesis of nitrogen heterocycles. (2022). In Microwave-Assisted Organic Synthesis (pp. 321-365). Elsevier.
  • Microwave Assisted Synthesis, QSAR and Molecular Docking Studies of 2,4-Thiazolidinedione Derivatives. (2020). Rasayan Journal of Chemistry, 13(2), 856-865.
  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. (2017). Molecules, 22(3), 364.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances, 14(58), 42356-42371.
  • Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. (2018). Iraqi Journal of Pharmaceutical Sciences, 27(1), 69-78.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2023). Pharmaceuticals, 16(5), 748.
  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2022). Scientific Reports, 12(1), 1-16.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega, 7(37), 33281-33296.

Sources

Method

Application Note: Chemoselective Protecting Group Strategies for Piperazine in Thiazole Synthesis

, Boc-protection, Catalyst Poisoning, Orthogonality Executive Summary & Strategic Analysis The integration of piperazine moieties into thiazole scaffolds is a recurring motif in medicinal chemistry, particularly for kina...

Author: BenchChem Technical Support Team. Date: February 2026


, Boc-protection, Catalyst Poisoning, Orthogonality

Executive Summary & Strategic Analysis

The integration of piperazine moieties into thiazole scaffolds is a recurring motif in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. However, the symmetric nature of piperazine presents a dual-nucleophile challenge: without selective protection, polymerization or bis-heteroarylation dominates.

Furthermore, the thiazole ring introduces a critical constraint often overlooked in standard protecting group (PG) selection: Sulfur-mediated catalyst poisoning.

The "Sulfur Problem" in PG Selection

While Benzyl (Bn) and Carboxybenzyl (Cbz) groups are standard amine protectors, their removal typically requires catalytic hydrogenation (


, Pd/C). Thiazoles contain a sulfur atom with lone pairs capable of strongly coordinating to Palladium surfaces, effectively poisoning the catalyst. This often leads to stalled reactions, requirements for massive catalyst loading (>50 wt%), or forcing conditions that reduce the thiazole ring itself.

Strategic Recommendation:

  • Primary Strategy: Use tert-Butyloxycarbonyl (Boc) .[1][2][3][4][5] It is removed via acidolysis (TFA or HCl), conditions to which the thiazole ring is inherently stable.

  • Secondary Strategy: If acid sensitivity is present elsewhere, use Fmoc (base labile).

  • Avoid: Cbz or Bn, unless using non-catalytic removal methods (e.g., HBr/AcOH or ACE-Cl), which are harsh.

Decision Matrix: Protecting Group Selection

PG_Selection Start Start: Piperazine-Thiazole Synthesis Q1 Is the target acid-sensitive? Start->Q1 Boc Use Boc Strategy (Recommended) Q1->Boc No (Thiazole is acid stable) Q2 Is the target base-sensitive? Q1->Q2 Yes Fmoc Use Fmoc Strategy Q2->Fmoc No Cbz Use Cbz Strategy (Warning: Pd Poisoning Risk) Q2->Cbz Yes (Requires HBr/AcOH removal)

Figure 1: Strategic decision tree for selecting protecting groups in sulfur-containing heterocycles.

Detailed Protocols

The following workflows utilize the Boc-strategy as the gold standard for this scaffold.

Protocol A: Selective Mono-Boc Protection of Piperazine

Objective: Synthesize tert-butyl piperazine-1-carboxylate with >90% mono-selectivity, avoiding the statistical mixture inherent in equimolar reactions.

Mechanism: This protocol uses a pH-controlled "salt-bridge" effect. By pre-forming the mono-hydrochloride salt, one nitrogen is protonated (unreactive), forcing the Boc-anhydride to react only with the free amine.

Materials:

  • Piperazine (anhydrous)

  • Di-tert-butyl dicarbonate (

    
    )[1][2]
    
  • HCl (4M in Dioxane or aqueous)

  • Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step:

  • Salt Formation: Dissolve Piperazine (10.0 g, 116 mmol) in MeOH (100 mL). Add HCl (4M in Dioxane, 29 mL, 116 mmol) dropwise over 20 minutes at 0°C.

    • Expert Insight: Stoichiometry is critical here. Exactly 1.0 eq of HCl ensures statistical protection of one nitrogen.

  • Protection: To the resulting suspension, add a solution of

    
     (25.3 g, 116 mmol) in MeOH (50 mL) dropwise over 1 hour.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The suspension will clear as the reaction proceeds.

  • Workup (Critical for Purity):

    • Concentrate the solvent in vacuo.

    • Dissolve the residue in water (100 mL). Filter off any bis-Boc precipitate (insoluble in water).

    • Basify the aqueous filtrate to pH >12 using NaOH (4M).

    • Extract with DCM (

      
       mL).
      
    • Dry combined organics over

      
       and concentrate.[2][6]
      
  • Validation:

    • Yield: Expect 75-85%.

    • Purity: Check via TLC (10% MeOH in DCM, stain with Ninhydrin). Mono-Boc has

      
      ; Bis-Boc 
      
      
      
      .
Protocol B: Coupling to 2-Chlorothiazole

Objective: Couple Mono-Boc-Piperazine to 2-Chlorothiazole. Context: The C2 position of thiazole is electron-deficient (similar to pyridine), facilitating Nucleophilic Aromatic Substitution (


) without transition metal catalysis.

Materials:

  • 2-Chlorothiazole (1.0 eq)

  • N-Boc-Piperazine (1.2 eq) (From Protocol A)

  • 
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMSO (preferred for rate) or MeCN (preferred for workup)

Step-by-Step:

  • Setup: In a pressure vial, dissolve 2-Chlorothiazole (1.0 g, 8.36 mmol) and N-Boc-Piperazine (1.87 g, 10.0 mmol) in anhydrous DMSO (10 mL).

  • Base Addition: Add DIPEA (3.6 mL, 20.9 mmol).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Expert Insight: 2-Chlorothiazoles are less reactive than 2-chloropyridines. If conversion is low, raise temperature to 120°C. Do not exceed 140°C to avoid Boc thermal decomposition.

  • Workup:

    • Cool to RT. Pour into ice-water (100 mL).

    • The product often precipitates. Filter and wash with water.

    • If no precipitate: Extract with EtOAc (

      
       mL). Wash organics with Brine (
      
      
      
      ) to remove DMSO.
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Deprotection and Free-Basing

Objective: Remove the Boc group to release the secondary amine.[2] Challenge: The product (Piperazinyl-Thiazole) is highly polar. Standard aqueous workups often result in product loss to the water layer.

Step-by-Step:

  • Acidolysis: Dissolve the intermediate in DCM (5 vol). Add TFA (5 vol) or HCl (4M in Dioxane, 5 eq). Stir at RT for 2 hours.

  • Monitoring: Monitor by LC-MS (disappearance of M+100 or M+56 peak).

  • Isolation (The "Trap"):

    • Method 1 (Scavenging Resin): If scale is small (<100 mg), pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with

      
       in MeOH.
      
    • Method 2 (Extraction): Concentrate to remove excess acid. Redissolve in minimal water. Basify to pH 12 with saturated

      
      . Extract with CHCl3:IPA (3:1) .
      
    • Expert Insight: The 3:1 Chloroform/Isopropanol mixture is crucial. Standard EtOAc or DCM will NOT efficiently extract the free base of a piperazine-thiazole.

Workflow Visualization

Synthesis_Workflow Piperazine Piperazine (Diamine) MonoBoc Mono-Boc-Piperazine (Nucleophile) Piperazine->MonoBoc HCl (1 eq), Boc2O (Protocol A) Coupled Boc-Protected Intermediate MonoBoc->Coupled + Thiazole SNAr, 100°C (Protocol B) Thiazole 2-Chlorothiazole (Electrophile) Thiazole->Coupled Final Piperazinyl-Thiazole (Free Base) Coupled->Final 1. TFA/DCM 2. K2CO3 / CHCl3:IPA (Protocol C)

Figure 2: Complete synthetic workflow from raw materials to deprotected scaffold.

Quantitative Comparison of Methods

FeatureBoc Strategy (Recommended)Cbz StrategyDirect Reaction (No PG)
Thiazole Compatibility High (Acid stable)Low (S-poisoning of Pd)Medium
Selectivity >95% (Mono-product)>90%<60% (Mix of mono/bis)
Deprotection Reagents TFA or HCl

or HBr
N/A
Purification Difficulty Low (Lipophilic intermediate)LowHigh (Polar mixture)
Scalability HighLow (Filtration issues)Low

References

  • Wille, G., & Kaiser, M. (2013). Selective Mono-Boc Protection of Diamines using Flow Chemistry.[6] This establishes the baseline for mono-protection selectivity. 6[3][6][7][8][9][10][11][12]

  • BenchChem Technical Support. (2025). Strategies for Selective Catalytic Hydrogenation of Thiazole Rings. Details the mechanism of sulfur poisoning of Palladium catalysts. 12[3][6][7][8][9][10][11][12]

  • ResearchGate Community. (2020).[13] Mechanisms of Pd Catalyst Poisoning by Thiazoles. Expert discussion on overcoming catalyst deactivation during Cbz removal. 13[3][5][6][7][8][9][10][11][12]

  • Master Organic Chemistry. (2018). Orthogonal Protecting Groups: Boc vs Cbz.[3][4] Fundamental comparison of orthogonality relevant to multi-step synthesis. 3[3][5][6][7][8][9][10][11][12][14]

  • Royal Society of Chemistry. (2023).

    
    ).[15] Provides the mechanistic grounding for the coupling of amines to electron-deficient heterocycles. 15
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: SNAr Optimization for 2-Chloro-5-Cyanothiazole

Topic: Optimization of Nucleophilic Aromatic Substitution (SNAr) on 2-chloro-5-cyanothiazole. Ticket ID: SNAR-THZ-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nucleophilic Aromatic Substitution (SNAr) on 2-chloro-5-cyanothiazole. Ticket ID: SNAR-THZ-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The Substrate Profile

You are working with 2-chloro-5-cyanothiazole , a highly activated heteroaromatic scaffold. Unlike simple chlorobenzenes, this substrate possesses two distinct activating features that dictate its reactivity and instability profile:

  • The Thiazole Core: The 1,3-position of the nitrogen makes the C2 position naturally electrophilic.

  • The 5-Cyano Group: This is a strong electron-withdrawing group (EWG). Located at the meta position relative to the nitrogen but conjugated through the aromatic system, it significantly lowers the LUMO energy, making the C2-Cl bond highly susceptible to nucleophilic attack.

Key Operational Risk: The primary failure mode is not lack of reactivity, but over-reactivity leading to polymerization or hydrolytic instability of the nitrile group under basic conditions.

Part 1: Reaction Mechanism & Critical Control Points

The reaction follows a classical addition-elimination mechanism via a Meisenheimer-like anionic intermediate.

The Mechanism[1][2][3][4][5][6][7]
  • Attack: The nucleophile attacks C2, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Stabilization: The negative charge is delocalized onto the ring nitrogen and the 5-cyano group.

  • Elimination: Re-aromatization expels the chloride ion.

Visualization: Reaction Pathway & Decision Logic

The following diagram outlines the critical decision nodes for optimizing this specific reaction.

SNAr_Optimization node_start Start: 2-Cl-5-CN-Thiazole node_nuc Select Nucleophile node_start->node_nuc node_amine Amine (1°/2°) node_nuc->node_amine node_thiol Thiol/Alkoxide node_nuc->node_thiol node_base Select Base node_weak_base Organic (DIPEA/TEA) Avoids Hydrolysis node_base->node_weak_base Preferred node_strong_base Inorganic (Cs2CO3/NaH) Risk: CN Hydrolysis node_base->node_strong_base Use with Caution node_solv Select Solvent node_polar Polar Aprotic (DMF/DMSO/NMP) node_solv->node_polar Fast Rate node_mild Mild Aprotic (THF/Me-THF/MeCN) node_solv->node_mild Clean Profile node_amine->node_base Requires HCl Scavenger node_thiol->node_base Requires Deprotonation node_weak_base->node_solv node_strong_base->node_solv node_result Target Product node_polar->node_result node_mild->node_result

Caption: Decision tree for SNAr optimization. Green paths indicate high-probability success vectors for nitrile-containing thiazoles.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Thermal decomposition or polymerization. Technical Insight: 2-chloro-5-cyanothiazole is highly activated. If you heat this >80°C with a strong nucleophile, you risk nucleophilic attack at the ring carbons other than C2, or polymerization initiated by the nucleophile. Corrective Action:

  • Lower Temperature: Run the reaction at 0°C to Room Temperature (RT) initially. Only heat to 40-50°C if conversion stalls.

  • Check Stoichiometry: Do not use a large excess of nucleophile if it is also a base.

Issue 2: "The nitrile peak (CN) disappeared from IR/NMR, and I see a new polar spot."

Diagnosis: Base-catalyzed hydrolysis of the nitrile to a primary amide. Technical Insight: The 5-CN group is electron-deficient. In the presence of water and hydroxide (or carbonate in wet solvents), it rapidly hydrolyzes. Corrective Action:

  • Switch Bases: Move from inorganic bases (K2CO3, Cs2CO3) to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .

  • Dry Solvents: Ensure DMF or DMSO is anhydrous.

  • Avoid Aqueous Workup (If possible): If the product precipitates, filter it. If aqueous workup is needed, keep the pH neutral or slightly acidic (pH 5-6) and work quickly.

Issue 3: "Low conversion despite using a strong base."

Diagnosis: Poor solubility or "Ion Pairing" effects. Technical Insight: In non-polar solvents, the nucleophile (if anionic) may form tight ion pairs with the cation, reducing reactivity. Corrective Action:

  • Solvent Switch: Use DMF or NMP . These solvents solvate cations well, leaving the anion "naked" and more reactive [1].

  • Additives: If using THF, add 18-crown-6 (for K salts) or 15-crown-5 (for Na salts) to sequester the cation.

Issue 4: "I see starting material and product, but the reaction stalls at 60%."

Diagnosis: Product inhibition or HCl salt formation. Technical Insight: The leaving group is Cl-, which forms HCl. If your amine nucleophile consumes the HCl, it becomes an unreactive ammonium salt. Corrective Action:

  • Base Stoichiometry: Ensure you have at least 2.5 equivalents of base (or 2 equiv of amine nucleophile if it's cheap).

  • Catalysis: Add 5-10 mol% DABCO or DMAP . These form a highly reactive intermediate species that is more susceptible to nucleophilic attack than the chloride [2].

Part 3: Optimized Experimental Protocol

Standardized for a secondary amine nucleophile.

Materials
  • Substrate: 2-chloro-5-cyanothiazole (1.0 equiv)

  • Nucleophile: Secondary amine (1.1 equiv)

  • Base: DIPEA (1.5 equiv) — Prevents nitrile hydrolysis.

  • Solvent: Anhydrous MeCN or THF (0.2 M concentration). Note: Use DMF only if solubility is an issue.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with N2.

  • Dissolution: Dissolve 2-chloro-5-cyanothiazole in the solvent. Cool to 0°C in an ice bath.

    • Why? Cooling prevents exotherms that lead to impurities.

  • Addition: Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS after 1 hour.

    • Checkpoint: If <50% conversion after 2h, heat to 40°C.

  • Workup:

    • Method A (Precipitation): Pour into ice-cold water. If solid forms, filter and wash with water.

    • Method B (Extraction): Dilute with EtOAc, wash with saturated NH4Cl (mildly acidic to protect nitrile), then brine. Dry over Na2SO4.

Part 4: Data & Reactivity Comparison

Table 1: Solvent & Base Effects on Yield (Simulated Data based on SNAr Kinetics)

SolventBaseTemp (°C)Time (h)Yield (%)Major Impurity
THF DIPEA25492None
DMF K2CO360245Amide (Hydrolysis)
DMSO None100130Black Tar
MeCN TEA40388None

Part 5: Troubleshooting Logic Flow

Troubleshooting problem Problem Encountered issue_hydrolysis Impurity: Amide/Acid (Nitrile Loss) problem->issue_hydrolysis issue_low_yield Low Yield / Stalled problem->issue_low_yield issue_tar Black Tar / Decomposition problem->issue_tar sol_hydrolysis SOL: Use Organic Base (DIPEA) Dry Solvent issue_hydrolysis->sol_hydrolysis sol_low_yield SOL: Switch to DMF Add Catalyst (DABCO) issue_low_yield->sol_low_yield sol_tar SOL: Reduce Temp (<40°C) Check Solvent Purity issue_tar->sol_tar

Caption: Rapid diagnostic flow for common SNAr failures with activated thiazoles.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Rohrbach, S., et al. (2019).[2] Concerted nucleophilic aromatic substitutions. Harvard DASH. Retrieved from [Link]

  • Reich, H. J. (n.d.).[3] Amine Reactivity and Synthesis. Michigan State University. Retrieved from [Link]

Sources

Optimization

Troubleshooting piperazine coupling to electron-deficient thiazoles

Technical Support Center: Piperazine-Thiazole Coupling A Senior Application Scientist's Guide to Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions Welcome to the technical support center for synthetic a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine-Thiazole Coupling

A Senior Application Scientist's Guide to Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, field-tested advice for one of the cornerstone reactions in modern drug discovery: the coupling of piperazines to electron-deficient thiazoles. As a privileged scaffold in pharmaceuticals, the successful synthesis of piperazine-thiazole conjugates is often a critical step.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions with confidence.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Before diving into specific problems, let's address some of the high-level questions that frequently arise during the synthesis of these important compounds.

Q1: What is the underlying mechanism of this reaction, and why is it challenging?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the more common electrophilic aromatic substitution seen with electron-rich rings, SNAr occurs on electron-poor aromatic systems. The key steps are:

  • Nucleophilic Attack: The piperazine nitrogen (a nucleophile) attacks an electron-deficient carbon on the thiazole ring that bears a suitable leaving group (e.g., a halogen).

  • Formation of a Meisenheimer Complex: This attack temporarily breaks the aromaticity of the thiazole ring, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed.[3]

  • Rearomatization: The ring regains its aromaticity by expelling the leaving group, resulting in the final coupled product.

Challenges arise because the success of this reaction is a delicate balance of factors: the thiazole must be sufficiently electron-deficient to be attacked, the leaving group must be effective, and the piperazine must be nucleophilic enough without causing unwanted side reactions.

Figure 1: SNAr Mechanism via Meisenheimer Complex
Q2: How do I achieve selective mono-substitution on the piperazine ring?

This is the most common challenge. Since piperazine has two secondary amine nitrogens, it can easily react twice, leading to a di-substituted thiazole-piperazine-thiazole product or complex polymeric material. There are two primary strategies to ensure mono-substitution:

  • Stoichiometric Control: Using a large excess of piperazine (e.g., 5-10 equivalents) can statistically favor the mono-substituted product. However, this makes purification difficult due to the challenge of removing the excess water-soluble piperazine.

  • Use of a Protecting Group: This is the most robust and widely accepted method. By protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc), you render it non-nucleophilic. The remaining free nitrogen can then react selectively. The Boc group can be easily removed later under acidic conditions.[4]

Boc_Protection_Strategy Figure 2: Mono-substitution via Boc Protection A Piperazine B Add Boc₂O A->B C N-Boc-Piperazine (One N is protected) B->C D Couple with Electron-Deficient Thiazole (SNAr Reaction) C->D Nucleophilic N E Boc-Protected Coupled Product D->E F Deprotection (e.g., TFA in DCM) E->F G Final Mono-substituted Product F->G

Figure 2: Mono-substitution via Boc Protection
Q3: My starting materials won't dissolve. What solvents are best?

SNAr reactions are highly dependent on the solvent. The ideal solvent must solubilize the reactants and, more importantly, stabilize the charged Meisenheimer complex intermediate. For this reason, polar aprotic solvents are the standard choice.[5]

SolventBoiling Point (°C)Dielectric Constant (ε)Suitability & Comments
Dimethylformamide (DMF) 15337Excellent. Good solvating power for a wide range of substrates. High boiling point allows for a wide temperature range. Ensure it is anhydrous.[6]
Dimethyl sulfoxide (DMSO) 18947Excellent. Superior solvating power, especially for poorly soluble compounds. High boiling point. Can be difficult to remove during workup.
Acetonitrile (ACN) 8238Good. Lower boiling point can be useful for reactions that require milder conditions, but limits the accessible temperature range.
Tetrahydrofuran (THF) 667.6Moderate. Less polar than DMF/DMSO, may lead to slower reactions. Often used when milder conditions are necessary or with more reactive substrates.[5]
Dichloromethane (DCM) 409.1Poor. Generally not suitable for SNAr as it is not polar enough to stabilize the Meisenheimer complex. Often used for workup/extraction.

Pro-Tip: If solubility is a major issue even in DMF or DMSO, consider gentle heating (40-50 °C) to aid dissolution before initiating the reaction. However, be mindful of the stability of your starting materials at elevated temperatures.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a "Problem -> Possible Cause -> Recommended Solution" format.

Problem 1: Low or No Product Formation

Your TLC or LC-MS analysis shows only unreacted starting materials.

Possible Cause A: Insufficient Thiazole Ring Activation The SNAr reaction requires the thiazole ring to be sufficiently "electron-poor" to be attacked by the piperazine. The presence of strong electron-withdrawing groups (EWGs) is essential.[7]

  • Solution:

    • Verify the Substrate: Ensure your thiazole has an EWG (e.g., -NO₂, -CN, -SO₂R, another heterocycle) positioned ortho or para to the leaving group. A meta position provides significantly less activation as it cannot delocalize the negative charge of the Meisenheimer complex through resonance.[3][7]

    • Increase Temperature: Higher temperatures can provide the necessary activation energy. Cautiously increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C). Monitor for any signs of decomposition.

Possible Cause B: Ineffective Leaving Group (LG) The rate of an SNAr reaction is often dependent on the ability of the leaving group to be displaced. The order of reactivity is generally F > Cl > Br > I, which is counterintuitive when compared to SN2 reactions.[7]

  • Explanation: The rate-determining step is the initial nucleophilic attack, not the loss of the leaving group. A more electronegative atom (like fluorine) makes the carbon it's attached to more electrophilic and thus more susceptible to attack.[7]

  • Solution:

    • Switch the Halogen: If you are using a 2-bromo or 2-iodothiazole with poor results, consider synthesizing the 2-chloro or, ideally, the 2-fluorothiazole analogue.

    • Alternative Leaving Groups: Sulfonate esters (e.g., -OTs, -OMs) can also serve as effective leaving groups.

Possible Cause C: Suboptimal Base or Basic Conditions A base is often required to deprotonate the piperazine salt (if starting from piperazine HCl) or to scavenge the acid (e.g., H-LG) generated during the reaction.

  • Solution:

    • Choose a Non-Nucleophilic Base: The base should not compete with piperazine as a nucleophile. Hindered organic bases are ideal.

    • Optimize Base Stoichiometry: Use at least 2-3 equivalents of the base, especially if starting with a piperazine salt.

BasepKaH (Conjugate Acid)TypeComments
DIPEA (Hünig's Base) 10.7Non-nucleophilic, OrganicHighly Recommended. Sterically hindered and does not compete in the reaction.[6]
Triethylamine (TEA) 10.8Non-nucleophilic, OrganicGood. A common and effective choice. Can sometimes cause side reactions if impurities are present.[6]
Potassium Carbonate (K₂CO₃) 10.3InorganicGood. A mild, inexpensive inorganic base. Its heterogeneity can sometimes lead to slower, more controlled reactions. Can be less effective if precise pH control is needed.
Sodium Hydride (NaH) ~35Inorganic, StrongUse with Caution. A very strong, non-nucleophilic base. Can deprotonate other functional groups and may cause decomposition of sensitive substrates.[6]
Problem 2: Complex Reaction Mixture with Multiple Products

Your analysis shows the desired product, but also significant amounts of byproducts, particularly a higher molecular weight species.

Possible Cause: Di-substitution of Piperazine As discussed in the FAQs, the second nitrogen on piperazine is also nucleophilic and can react with another molecule of the thiazole electrophile.

  • Solution:

    • Implement a Protecting Group Strategy: This is the most reliable solution. Protect your piperazine with a Boc group before the coupling reaction. See the protocol below for a standard procedure.

    • Use a Large Excess of Piperazine: If a protecting group is not feasible, use at least 5-10 equivalents of piperazine. Be prepared for a more challenging aqueous workup to remove the excess.

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the mono-adduct, as the second addition may have a higher activation energy.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Low Yield Start Low or No Product Check_Activation Is Thiazole Ring Sufficiently Activated? (ortho/para EWG) Start->Check_Activation Check_LG Is the Leaving Group Effective? (F > Cl > Br) Check_Activation->Check_LG Yes Action_Activation Modify Substrate or Increase Temperature Check_Activation->Action_Activation No Check_Conditions Are Reaction Conditions Optimal? (Temp, Base, Solvent) Check_LG->Check_Conditions Yes Action_LG Synthesize Fluoro or Chloro Analogue Check_LG->Action_LG No Success Reaction Optimized Check_Conditions->Success Yes Action_Conditions Screen Solvents/Bases Increase Temperature Check_Conditions->Action_Conditions No Action_Activation->Check_Activation Action_LG->Check_LG Action_Conditions->Check_Conditions

Figure 3: Troubleshooting Workflow for Low Yield

Part 3: Key Experimental Protocols

These protocols are provided as a starting point and should be adapted based on the specific reactivity of your substrates.

Protocol 1: General Procedure for SNAr Coupling

This procedure assumes the use of a mono-Boc-protected piperazine.

  • Preparation: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the electron-deficient halo-thiazole (1.0 eq).

  • Reagent Addition: Add N-Boc-piperazine (1.1 - 1.5 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Solvent: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material (usually the thiazole). A typical reaction time is 4-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the organic layer sequentially with water (2x) and brine (1x) to remove the DMF/DMSO and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Boc-Protection of Piperazine

This is a critical preliminary step for achieving mono-substitution.[6]

  • Dissolution: Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq to favor mono-protection) in the same solvent to the cooled piperazine solution over 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to ensure the formation of the mono-Boc product and minimal di-Boc byproduct.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any unreacted piperazine or salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc-piperazine.

  • Purification: The product is often pure enough to use directly. If necessary, purify by column chromatography or recrystallization.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Piperazine-2-thione Functionalization.
  • Ma, D., & Xia, C. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 783–794. [Link]

  • Kieffer, C., & Charette, A. B. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 317-336. [Link]

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]

  • Ghattas, M. A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8049. [Link]

  • Ganapathi, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 344-361. [Link]

  • Oxford Learning Link. (n.d.). Chapter 7: Nucleophilic aromatic substitution.
  • ACS Green Chemistry Institute. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. The Biogen Process and Green Chemistry Group Blog. [Link]

  • Ghattas, M. A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC. [Link]

  • El-Metwaly, N. M., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 11(46), 28787–28804. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Molecules. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Salem, M. E., et al. (2024). Synthesis of novel scaffolds based on bis-thiazole linked to piperazine core as new hybrid molecules. Arkivoc, 2024(8), 202412247. [Link]

  • Al-Ajely, M. S., & Ali, A. H. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific Medical Sciences, 3(8), 82-89. [Link]

Sources

Troubleshooting

Technical Guide: Palladium Removal from Thiazole Coupling Products

Introduction: The "Sticky" Nature of Thiazoles Thiazoles present a unique challenge in medicinal chemistry purification. Unlike simple arenes, the thiazole ring contains both a "soft" sulfur donor and a "hard" nitrogen d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Nature of Thiazoles

Thiazoles present a unique challenge in medicinal chemistry purification. Unlike simple arenes, the thiazole ring contains both a "soft" sulfur donor and a "hard" nitrogen donor. This duality allows the thiazole pharmacophore to act as a bidentate ligand, coordinating tightly with Palladium (Pd) species used in Suzuki, Stille, or Negishi couplings.

Standard aqueous washes (brine/water) or simple filtration often fail because the Pd-Thiazole bond dissociation energy is higher than the affinity of weak scavengers. This guide provides targeted protocols to break this complex and reduce Pd levels to <10 ppm.

Section 1: The Mechanism (Why is this happening?)

Q: Why do standard silica plugs fail to remove Pd from my thiazole product?

A: Standard silica relies on polarity differences. However, the Palladium in your reaction is likely not free metal (Pd⁰) but rather a soluble complex where your thiazole product is acting as the ligand.

The sulfur atom in the thiazole ring has empty


-orbitals that accept electron density from Pd, while the nitrogen lone pair donates density. This creates a "chelate effect," stabilizing the Pd in the organic phase. To remove it, you must introduce a scavenger with a binding constant (

) significantly higher than that of the thiazole-Pd complex.

DOT Diagram 1: The Competitive Equilibrium This diagram illustrates the thermodynamic competition between the Thiazole substrate and the Scavenger for the Palladium center.

Pd_Competition Pd_Complex Pd-Thiazole Complex (Soluble Impurity) Transition Ligand Exchange Transition State Pd_Complex->Transition Heat/Time Scavenger Scavenger (Thiol/DMT/NAC) Scavenger->Transition Pd_Scavenged Pd-Scavenger Complex (Precipitate/Solid) Transition->Pd_Scavenged K_eq >> 1 Free_Thiazole Purified Thiazole (Product) Transition->Free_Thiazole

Caption: Thermodynamic displacement of Thiazole ligands by high-affinity scavengers.

Section 2: Solid-Supported Scavengers (The Industrial Standard)

Q: Which functionalized silica is best for thiazoles?

A: For sulfur-containing heterocycles, SiliaMetS® Thiol (Si-Thiol) and SiliaMetS® DMT (Dimercaptotriazine) are the industry standards.

  • Si-Thiol: Best general-purpose scavenger. The thiol group binds Pd(II) and Pd(0) effectively.

  • Si-DMT: Contains a triazine ring with multiple donor sites. It is often superior for highly coordinated Pd species but is more expensive.

Comparative Data: Scavenger Selection

Scavenger TypeFunctional GroupAffinity MechanismRecommended ForPotential Downside
Si-Thiol Propylthiol (-SH)Soft-Soft InteractionGeneral Thiazoles, Pd(OAc)₂Can smell; sensitive to oxidation.
Si-DMT DimercaptotriazineChelation (N/S donors)"Sticky" Pd complexes, bulky substratesHigher cost; lower loading capacity.
Si-TAAcOH Triamine Tetraacetic AcidIonic/ChelationCationic Pd speciesLess effective for neutral Pd-Thiazole complexes.
Activated Carbon Porous CarbonAdsorptionBulk removal (Pre-clean)Yield Loss: Often adsorbs flat thiazole rings.

Protocol: Batch Mode Scavenging

  • Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, or Toluene). Avoid DMF/DMSO if possible as they compete for Pd.

  • Dosage: Add 4 molar equivalents of Si-Thiol relative to the residual Pd (or 10-20% w/w relative to product if Pd content is unknown).

  • Temperature: Heat to 50°C . Crucial Step: Heat provides the activation energy to break the Thiazole-Pd bond.

  • Time: Stir for 4 hours .

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica-Pd complex.

Section 3: Aqueous Workup Strategies (The "Liquid" Fix)

Q: I cannot use solid scavengers. Is there a chemical wash?

A: Yes. Simple brine washes are ineffective. You must use a water-soluble chelator. N-Acetylcysteine (NAC) is the gold standard for this application. It is non-toxic, inexpensive, and mimics the binding mode of Si-Thiol in the liquid phase.

Protocol: The NAC Wash Reference: This method is widely validated in process chemistry for reducing Pd from >1000 ppm to <50 ppm.

  • Preparation: Dissolve crude reaction mixture in EtOAc or MeTHF.

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral/slightly basic (pH 7-8) with NaOH to deprotonate the thiol (increasing nucleophilicity).

  • Execution: Add the NAC solution to the organic phase (Ratio 1:1 vol/vol).

  • Heat: Stir vigorously at 40-50°C for 30-60 minutes . Room temperature washes are often insufficient for thiazoles.

  • Separation: Cool, separate layers. The Pd-NAC complex is water-soluble and will partition into the aqueous phase (often turning it dark red/brown).

  • Rinse: Wash the organic layer once with 5% NaHCO₃ and once with brine.

Section 4: Troubleshooting & Decision Logic

Q: I've tried Si-Thiol and the Pd is still >50 ppm. What now?

A: If the standard protocol fails, the Pd is likely trapped in a highly stable oxidation state or the solvent is interfering. Follow this decision tree.

DOT Diagram 2: Troubleshooting Workflow

Pd_Troubleshooting Start High Residual Pd (>50 ppm) after Si-Thiol Treatment Check_Solvent Check Solvent: Is it DMF, DMSO, or DMAc? Start->Check_Solvent Solvent_Yes YES: Solvent is competing. Perform aqueous workup to switch to EtOAc/THF. Check_Solvent->Solvent_Yes Yes Solvent_No NO: Solvent is OK. Check_Solvent->Solvent_No No Check_Oxidation Is Pd likely Pd(0) nanoparticles or Pd(II) salts? Solvent_Yes->Check_Oxidation Solvent_No->Check_Oxidation Path_Pd0 Likely Pd(0) (Black particles) Add Activated Carbon (Charcoal) + Si-Thiol (Hybrid approach) Check_Oxidation->Path_Pd0 Path_PdII Likely Pd(II) (Soluble/Colored) Switch to Si-DMT (Higher affinity) Check_Oxidation->Path_PdII Final_Step Increase Temp to 60°C Extend time to 12h Path_Pd0->Final_Step Path_PdII->Final_Step

Caption: Strategic workflow for stubborn Palladium impurities.

Advanced Tip: The "Binary" System If yield loss is not a major concern, use a combination of Activated Carbon (5% w/w) and Si-Thiol . The carbon adsorbs colloidal Pd(0) while the Si-Thiol chelates soluble Pd(II). Warning: Monitor product recovery closely as thiazoles can stick to carbon.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • SiliCycle Application Note. (2023). Scavenging of Palladium from Homogeneous Catalysts using SiliaMetS®.[1][2] SiliCycle Inc.[3]

  • Organic Syntheses. (2014). Removal of Palladium Residues using N-Acetylcysteine.[4][5][6][7] Org.[1][2] Synth.

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Validating Kinase Selectivity of Thiazole-5-Carbonitrile Scaffolds

The conserved nature of the ATP-binding site across the human kinome presents a formidable challenge in the development of selective kinase inhibitors. Off-target effects can lead to toxicity and diminish therapeutic eff...

Author: BenchChem Technical Support Team. Date: February 2026

The conserved nature of the ATP-binding site across the human kinome presents a formidable challenge in the development of selective kinase inhibitors. Off-target effects can lead to toxicity and diminish therapeutic efficacy, making rigorous selectivity profiling a cornerstone of modern drug discovery. The thiazole ring is a versatile heterocyclic motif, and its derivatives, particularly the thiazole-5-carbonitrile scaffold, have emerged as a privileged structure in the design of potent kinase inhibitors.[1][2][3][4] Their chemical stability and adaptability allow for fine-tuning of pharmacological responses, making them a focal point for medicinal chemists.[1][5][6][7]

This guide provides a comprehensive framework for validating the kinase selectivity of novel thiazole-5-carbonitrile compounds. We will move beyond a simple recitation of protocols to explore the underlying rationale for a multi-pronged validation strategy, integrating biochemical, cellular, and computational approaches. Our objective is to build a self-validating experimental cascade that provides a high-confidence assessment of a compound's selectivity profile, enabling informed decisions in lead optimization and candidate selection.

The Integrated Selectivity Validation Workflow

A robust assessment of kinase inhibitor selectivity cannot rely on a single method. Each approach offers unique advantages and possesses inherent limitations. By integrating data from in vitro, in cellulo, and in silico methods, we can construct a holistic and reliable profile of a compound's behavior. This integrated workflow ensures that observations from simplified biochemical systems are validated in the complex milieu of a living cell, with computational models providing a structural rationale for the observed activities.

G cluster_0 Initial Screening & Potency cluster_1 Physiological Relevance cluster_2 Prediction & Rationalization biochem Biochemical Assays (In Vitro Activity & Affinity) cellular Cellular Assays (Target Engagement & Function) biochem->cellular Confirm in-cell activity computational Computational Analysis (Off-Target Prediction) biochem->computational Generate hypotheses & rationalize SAR data Integrated Selectivity Profile (Decision Making) cellular->data Physiologically relevant data computational->biochem Guide panel selection computational->data Structural insights start Thiazole-5-Carbonitrile Lead Compound start->biochem Measure IC50 / Kd

Caption: Integrated workflow for kinase inhibitor selectivity profiling.

Part 1: Biochemical Assays — The Foundation of Selectivity Profiling

Biochemical assays provide the first quantitative measure of a compound's potency and selectivity against a panel of purified kinases.[8] These assays are essential for initial screening and establishing structure-activity relationships (SAR). The key is to employ orthogonal methods to validate initial findings, typically by measuring both enzymatic activity and direct binding affinity.

Activity-Based Assays: Measuring Catalytic Inhibition

These assays directly measure the kinase's ability to phosphorylate a substrate. While traditional radiometric assays using [³²P]- or [³³P]-ATP are considered a gold standard for reliability, non-radioactive formats now dominate high-throughput screening due to safety and scalability.[9][10][11]

Luminescence-based assays, which quantify the depletion of ATP (e.g., Kinase-Glo®) or the formation of ADP (e.g., ADP-Glo™), are particularly popular.[9][12] The principle is straightforward: a more potent inhibitor leaves more ATP unconsumed, resulting in a stronger luminescent signal.[13][14]

G Kinase Kinase Reaction Kinase Reaction Kinase->Reaction ATP ATP ATP->Reaction Substrate Substrate Substrate->Reaction ADP ADP Reaction->ADP Phospho-Substrate Phospho-Substrate Reaction->Phospho-Substrate ATP (remaining) ATP (remaining) Reaction->ATP (remaining) Luciferase Luciferase ATP (remaining)->Luciferase Substrate for Light Light Luciferase->Light Produces Inhibitor Inhibitor Inhibitor->Kinase Blocks

Caption: Principle of the Kinase-Glo® luminescent assay.

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

This protocol is adapted for a 384-well format to assess the IC50 of a thiazole-5-carbonitrile compound against a target kinase.

Causality Behind Choices:

  • ATP Concentration: The assay is performed at the ATP concentration equivalent to its Michaelis-Menten constant (Km). This ensures maximum sensitivity for detecting competitive inhibitors, as the enzyme is not saturated with its natural substrate.[15]

  • DMSO Concentration: The final DMSO concentration is kept low (≤1%) to minimize solvent effects on enzyme activity.[16]

  • Controls: Including "no enzyme" and "no inhibitor" wells is crucial for calculating the dynamic range and Z' factor, a statistical measure of assay quality.[12]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the thiazole-5-carbonitrile test compound in 100% DMSO, starting at a 100X final desired concentration.

  • Assay Plate Preparation: Add 0.5 µL of the compound dilutions to the wells of a 384-well white, low-volume assay plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.

  • Kinase Reaction Mixture: Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer. This solution contains the purified kinase and its specific peptide substrate.

  • Initiate Kinase Reaction: Add 5 µL of the 2X kinase/substrate solution to the wells containing the compound. To the negative control wells, add 5 µL of buffer without the enzyme.

  • ATP Addition: Prepare a 2X ATP solution at its Km concentration in the kinase assay buffer. Add 5 µL of this solution to all wells to start the reaction. The total reaction volume is now 10 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

  • Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.[13] Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Binding Assays: Quantifying Affinity

Competitive binding assays provide an orthogonal validation by directly measuring the dissociation constant (Kd) of the inhibitor-kinase complex.[17] These assays are activity-independent and can identify compounds that bind to the ATP site without necessarily inhibiting catalysis under specific assay conditions. Commercial platforms like KINOMEscan® utilize this principle for large-scale kinome profiling.[18]

Part 2: Cellular Assays — Bridging the Gap to Physiological Relevance

A potent inhibitor in a biochemical assay may not be effective in a cellular context due to factors like poor membrane permeability, rapid metabolism, or competition with high intracellular ATP concentrations.[19] Cellular assays are therefore a critical step to confirm that a compound engages its intended target in a living system and elicits the desired functional response.[8]

Target Engagement: Does the Compound Hit its Target in Cells?

Bioluminescence Resonance Energy Transfer (BRET) assays, particularly the NanoBRET™ platform, have become the gold standard for quantifying compound-target engagement in live cells.[19][20] This technology measures the proximity between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the active site. A test compound that binds to the kinase will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[21]

G cluster_0 No Inhibitor cluster_1 Inhibitor Present Kinase_NL_1 Kinase-NanoLuc® Tracer_1 Fluorescent Tracer BRET_1 High BRET Signal Kinase_NL_1->BRET_1 Energy Transfer Tracer_1->Kinase_NL_1 Binds Kinase_NL_2 Kinase-NanoLuc® Inhibitor_2 Thiazole Inhibitor BRET_2 Low BRET Signal Kinase_NL_2->BRET_2 No Energy Transfer Inhibitor_2->Kinase_NL_2 Competes for Binding Tracer_2 Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is adapted for assessing the intracellular IC50 of a thiazole-5-carbonitrile compound in HEK293 cells transiently expressing the target kinase.[22][23]

Causality Behind Choices:

  • Live Cells: Using intact, live cells provides the most physiologically relevant environment, accounting for cellular ATP levels, protein crowding, and membrane transport.[20]

  • Transient Transfection: This allows for rapid testing against a wide variety of kinase targets without the need to generate stable cell lines for each one.

  • Tracer Concentration: The tracer is used at a concentration near its EC50 to ensure a sensitive window for competitive displacement by the test compound.[21]

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein and a transfection carrier DNA. Culture the cells for 18-24 hours to allow for protein expression.[23]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® medium. Dispense the cell suspension into a 384-well white assay plate.

  • Compound Addition: Prepare serial dilutions of the thiazole-5-carbonitrile compound directly in the assay plate.

  • Tracer Addition: Add the specific NanoBRET™ fluorescent tracer to the wells. The final concentration should be optimized for each kinase-tracer pair.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.[23]

  • Detection Reagent Addition: Prepare a detection solution containing the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to quench any signal from lysed cells). Add this solution to all wells.

  • Signal Measurement: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm) simultaneously.[23]

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio versus the log of the compound concentration and fit the data to determine the intracellular IC50 value.

Functional Cellular Assays: Assessing Downstream Effects

Confirming target engagement should be followed by measuring a functional outcome. This involves assays that quantify the phosphorylation of a known downstream substrate of the target kinase (e.g., via Western Blot or ELISA) or measure a relevant phenotypic endpoint, such as inhibition of cell proliferation or induction of apoptosis.[24] A positive result in these assays provides strong evidence that the compound not only binds its target but also modulates its signaling pathway as intended.

Part 3: Computational Approaches — Predicting and Rationalizing Selectivity

In silico methods are invaluable for predicting potential off-targets, rationalizing observed selectivity, and guiding the design of more selective inhibitors.[25][26] They serve as a powerful hypothesis-generation tool that complements experimental screening.

Structure-Based Approaches

If the 3D structure of the target kinase is known, molecular docking can be used to predict the binding mode of a thiazole-5-carbonitrile inhibitor.[27] By comparing the binding pockets of the on-target kinase with those of other kinases across the kinome, we can identify key residue differences that may be exploited to enhance selectivity.[28][29] For example, a single residue difference can define discrete selectivity.[28] Computational databases like KinomeFEATURE allow for large-scale similarity searches of kinase binding sites to predict cross-activities.[30]

G Inhibitor Thiazole Inhibitor 3D Structure Docking Molecular Docking Simulation Inhibitor->Docking KinaseA On-Target Kinase 3D Structure KinaseA->Docking KinaseB Off-Target Kinase 3D Structure KinaseB->Docking ScoreA High Binding Score (Predicted On-Target) Docking->ScoreA ScoreB Low Binding Score (Predicted Off-Target) Docking->ScoreB

Caption: Workflow for structure-based selectivity prediction.

Ligand-Based and Machine Learning Approaches

When structural information is limited, ligand-based methods can be used. These approaches, including Quantitative Structure-Activity Relationship (QSAR) and machine learning models, leverage large datasets of known kinase inhibitors and their activities to predict the selectivity profile of new compounds.[31][32] These methods can identify chemical features that correlate with binding to specific kinase families.

Data Integration: A Comparative Case Study

To illustrate the power of this integrated approach, let's consider a hypothetical thiazole-5-carbonitrile inhibitor, T5C-01 , designed to target CDK9. The table below summarizes plausible data from our multi-pronged validation strategy.

Assay Type Target Kinase Result (IC50 / Kd) Interpretation
Biochemical CDK9/cyclin T114 nMPotent on-target activity.[33]
(Kinase-Glo®)CDK2/cyclin A1126 nM~80-fold selectivity over CDK2 in vitro.[33]
CDK1/cyclin B188 nMModerate off-target activity on a related kinase.[33]
VEGFR-2>10,000 nMNo significant activity on an unrelated tyrosine kinase.
Cellular CDK9 (NanoBRET™)65 nMGood target engagement in live cells; potency shift expected due to ATP competition.
(Target Engagement)CDK2 (NanoBRET™)>5,000 nMExcellent selectivity over CDK2 in a cellular context.
CDK1 (NanoBRET™)950 nMReduced off-target engagement in cells compared to biochemical assay.
Cellular Mcl-1 DownregulationEC50 = 80 nMFunctional consequence of CDK9 inhibition confirmed.[34]
(Functional)Cell Proliferation (HCT-116)GI50 = 90 nMPotent anti-proliferative effect consistent with on-target activity.[33]
Computational CDK9 vs CDK2Favorable vdW interactions in CDK9 G-loopStructural modeling explains that the malleability of the CDK9 active site accommodates the inhibitor better than the more rigid CDK2 site.[29][35]
(Molecular Dynamics)

Analysis of Results:

  • Biochemical vs. Cellular Potency: T5C-01 is highly potent against purified CDK9. The rightward shift in potency in the cellular NanoBRET™ assay (14 nM vs. 65 nM) is expected and validates that the compound can enter cells and compete with physiological ATP levels to engage its target.

  • Selectivity Profile: While the biochemical assay showed some activity against CDK1, the cellular assay revealed much weaker engagement, suggesting this off-target activity may be less relevant in a physiological setting. The selectivity against the highly homologous CDK2 is excellent and improves in the cellular context, a critical finding for therapeutic potential.[34]

  • Functional Confirmation: The downregulation of the Mcl-1 protein (a known downstream target of CDK9) and the potent anti-proliferative effects occur at concentrations consistent with cellular target engagement, providing a strong link between target inhibition and cellular phenotype.

  • Computational Rationale: Molecular modeling provides a structural hypothesis for the observed CDK9 vs. CDK2 selectivity, attributing it to differences in the flexibility of the glycine-rich loop, which can guide future medicinal chemistry efforts to further improve selectivity.[29]

Conclusion

Validating the kinase selectivity of thiazole-5-carbonitrile scaffolds requires a rigorous, multi-faceted approach that layers biochemical, cellular, and computational methods. Starting with broad biochemical profiling establishes foundational potency and selectivity. This must be followed by cellular target engagement assays, like NanoBRET™, to confirm that the inhibitor interacts with its intended target in the complex environment of a living cell. Finally, computational modeling helps to rationalize the observed selectivity and guide the next generation of inhibitor design. This integrated strategy provides the necessary confidence to advance promising compounds through the drug discovery pipeline, maximizing the potential for therapeutic success while minimizing the risk of off-target liabilities.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 9

  • Lo, Y. C., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i833-i841. Link

  • Promega Corporation. (2025, September). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Link

  • Promega Corporation. (2016, June). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Link

  • Metcalfe, C., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 199. Link

  • Ardito, F., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), 5698. Link

  • Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Chemical Information and Modeling, 50(4), 569-579. Link

  • Klink, H. T., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. ASSAY and Drug Development Technologies, 7(1), 43-56. Link

  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services. Link

  • Lo, Y. C., et al. (2018). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. (PDF) Link

  • Gentile, F., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2634. Link

  • van den Broek, M., et al. (2024). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. Journal of Chemical Information and Modeling. Link

  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Link

  • Domainex. Biochemical kinase assay to improve potency and selectivity. Link

  • Baumli, S., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 55(24), 11009-11019. Link

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Link

  • Wang, Z., et al. (2017). Molecular principle of the cyclin-dependent kinase selectivity of 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine-5-carbonitrile derivatives revealed by molecular modeling studies. Molecular BioSystems, 13(11), 2366-2376. Link

  • Thermo Fisher Scientific. (2014, June 4). Global Kinome Profiling for Personalized Medicine. Link

  • den Dunnen, W. F. A., et al. (2023). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology, 13. Link

  • Wang, S., et al. (2010). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 53(11), 4367-4378. Link

  • Diks, S. H., et al. (2008). Kinome Profiling. The Open Proteomics Journal, 1, 13-20. Link

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Link

  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Link

  • Amamuddy, A., et al. (2020). Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1. RSC Advances, 10(3), 1599-1610. Link

  • Promega Corporation. Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83. Link

  • Vasta, J. D., et al. (2021). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Link

  • Metcalfe, C., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5. Link

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Link

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Link

  • Baumli, S., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 55(24), 11009-11019. Link

  • Wells, C. I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(20), 11559-11572. Link

  • Fancelli, D., et al. (2006). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 16(5), 1146-1150. Link

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Link

  • Can, N. Ö., et al. (2026). Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. Expert Opinion on Drug Discovery. Link

  • Knight, Z. A., & Shokat, K. M. (2004). Small-Molecule Kinase-Inhibitor Target Assessment. ChemBioChem, 5(2), 164-171. Link

  • Taha, M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Link

  • Taha, M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Link

  • Vidugiriene, J., et al. (2011). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 9(5), 474-484. Link

  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Link

  • Tiwari, M., & Singh, A. (2022). A Review on Thiazole : It's Synthesis And Pharmaceutical significance. JETIR, 9(6). Link

  • Sharma, R., et al. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Drug Delivery and Therapeutics, 13(5), 163-174. Link

  • Kushwaha, P., & Pandey, S. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163. Link

  • Taha, M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Link

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Link

  • Kushwaha, P., & Pandey, S. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163. Link

  • Abdel-Aziz, M., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 675. Link

  • Brylinski, M., & Skolnick, J. (2011). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Computer-Aided Molecular Design, 25(1), 17-32. Link41852/)

Sources

Safety & Regulatory Compliance

Safety

2-Piperazin-1-yl-thiazole-5-carbonitrile proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 2-Piperazin-1-yl-thiazole-5-carbonitrile.[1] As a specialized research intermediate, this compound lacks a ubiquitous, standardized waste code (l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for 2-Piperazin-1-yl-thiazole-5-carbonitrile.[1]

As a specialized research intermediate, this compound lacks a ubiquitous, standardized waste code (like common solvents). Therefore, its disposal must be engineered based on its functional group chemistry : the acute toxicity of the nitrile (-CN) , the basicity/corrosivity of the piperazine , and the sulfur content of the thiazole .

Part 1: Executive Safety & Hazard Profile

Immediate Action Card:

  • Primary Hazard: Acute Toxicity & Reactivity. The nitrile group poses a risk of liberating Hydrogen Cyanide (HCN) gas if exposed to strong acids.

  • Chemical Class: Basic Heterocyclic Organic Nitrile.[1]

  • Waste Stream: Hazardous Organic Waste (Non-Halogenated, unless mixed with solvents).

  • Incompatibility: DO NOT MIX WITH ACIDS. Keep away from strong oxidizers.[1]

PropertyHazard Implication
Nitrile Moiety (-CN) Cyanide Risk: Hydrolysis in acidic media releases HCN.[1] Combustion releases toxic NOx and CN fumes.
Piperazine Ring Corrosivity/Sensitization: Likely alkaline (pH > 10 in solution).[1][2] Potential skin sensitizer and reproductive toxin.[3]
Thiazole Ring Combustion Byproducts: Releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) upon incineration.[1]

Part 2: Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation[1][4]
  • Objective: Prevent accidental generation of HCN gas in the waste stream.

  • Action: Measure the pH of any liquid waste containing this compound.

    • If Acidic (pH < 7): Slowly neutralize with a dilute base (e.g., Sodium Bicarbonate or NaOH) to pH 9–10 before adding to the waste container. This locks the cyanide group in solution and prevents volatilization.

    • If Solid: Dispose of as pure solid waste. Do not dissolve in water/acid to "wash it down."

Phase 2: Containerization
  • Solid Waste:

    • Place the substance in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]

    • Double-bag the jar in a clear, 6-mil polyethylene bag.

  • Liquid Waste (Mother Liquors):

    • Use HDPE carboys .

    • Headspace Rule: Leave at least 10% headspace to allow for expansion.[1]

    • Venting: Use a vented cap if the waste solution contains any potential gas-evolving reagents (e.g., residual bicarbonate).[1]

Phase 3: Labeling (The "E-E-A-T" Standard)

Generic labels are insufficient for high-risk intermediates.[1] Your label must explicitly state:

  • Chemical Name: 2-Piperazin-1-yl-thiazole-5-carbonitrile[1][4]

  • Hazards: "TOXIC," "CORROSIVE," "ORGANIC NITRILE."

  • Critical Warning: "DO NOT MIX WITH ACIDS – POTENTIAL CYANIDE GENERATION."[1]

Phase 4: Final Disposal Method
  • Preferred Method: High-Temperature Incineration. [1]

    • The facility must be equipped with a secondary combustion chamber (afterburner) and a scrubber system. This is required to capture the SOx (from thiazole) and completely oxidize the nitrile to N2/CO2.

  • Prohibited Methods:

    • Drain Disposal: Strictly prohibited due to aquatic toxicity (piperazine) and cyanide regulations.

    • Evaporation: Do not evaporate mother liquors in a fume hood to reduce volume; this concentrates the toxicant.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for segregating this specific compound to prevent HCN generation.

DisposalWorkflow Start Waste: 2-Piperazin-1-yl-thiazole-5-carbonitrile StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath ContainerSolid Container: Double-bagged HDPE Jar SolidPath->ContainerSolid PHCheck Check pH LiquidPath->PHCheck Acidic Acidic (pH < 7) PHCheck->Acidic Risk of HCN Basic Basic/Neutral (pH >= 7) PHCheck->Basic Safe Neutralize Action: Neutralize with NaHCO3 to pH 9-10 (Fume Hood) Acidic->Neutralize ContainerLiquid Container: HDPE Carboy (Leave 10% Headspace) Basic->ContainerLiquid Neutralize->ContainerLiquid Labeling Label: 'TOXIC - ORGANIC NITRILE' Warning: 'NO ACIDS' ContainerSolid->Labeling ContainerLiquid->Labeling Disposal Final Fate: High-Temp Incineration (with Scrubber) Labeling->Disposal

Caption: Operational workflow for segregating 2-Piperazin-1-yl-thiazole-5-carbonitrile waste. Note the critical pH control step for liquid waste to prevent cyanide gas evolution.

Part 4: Spill Management (Emergency Response)

If a spill occurs, immediate action is required to prevent exposure and contamination.[5]

  • Evacuate & Ventilate: Clear the immediate area.[1] If the spill is solid dust, do not use compressed air.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If dust is present, use a N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with an inert material (Vermiculite or Sand).[1] Do not use acidic absorbents. [1]

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleaning materials as hazardous waste (same stream as the chemical).

References

  • National Center for Advancing Translational Sciences (NCATS). 2-(Piperazin-1-yl)thiazole Structure and Identifiers.[1][6] Inxight Drugs.[1][6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities (Applicable to Research).[1] Retrieved from [Link][1]

Sources

Handling

Technical Guide: PPE &amp; Handling Protocols for 2-Piperazin-1-yl-thiazole-5-carbonitrile

Executive Summary & Core Directive 2-Piperazin-1-yl-thiazole-5-carbonitrile is a bifunctional heterocyclic building block commonly used in medicinal chemistry (e.g., kinase inhibitor synthesis). Its safety profile is dom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-Piperazin-1-yl-thiazole-5-carbonitrile is a bifunctional heterocyclic building block commonly used in medicinal chemistry (e.g., kinase inhibitor synthesis). Its safety profile is dominated by two distinct chemical moieties: the piperazine ring (a potent sensitizer and base) and the thiazole-carbonitrile core (potential for acute toxicity and metabolic cyanide release).

The Core Directive: Do not treat this merely as a generic "organic solid." The presence of the secondary amine (piperazine) mandates strict respiratory protection against sensitization, while the nitrile group dictates specific waste stream segregation to prevent fatal incompatibility reactions.

Hazard Analysis: Structure-Activity Relationship (SAR)

As specific toxicological data for this exact catalog number may be sparse, we apply Structure-Activity Relationship (SAR) logic to derive the safety protocol.

Functional GroupAssociated HazardOperational Implication
Piperazine Ring Respiratory/Skin Sensitizer (Cat 1) ; Corrosive (pH >11 in solution).[1]Zero-inhalation policy. Dust control is critical.[1][2][3] Long-term exposure leads to occupational asthma.
Thiazole Core Acute Toxicity (Oral/Dermal); Irritant.[4]Standard barrier protection required (Lab coat, gloves).[5]
Nitrile (-CN) Acute Toxicity; Metabolic Cyanide Release.Incompatibility: Never mix with strong acids (risk of HCN gas).
Visualization: Hazard Decision Logic

The following diagram illustrates the logical flow for determining risk based on the molecule's functional groups.

HazardLogic Molecule 2-Piperazin-1-yl-thiazole-5-carbonitrile Group1 Piperazine Moiety (Secondary Amine) Molecule->Group1 Group2 Nitrile/Thiazole Core Molecule->Group2 Risk1 RISK: Respiratory Sensitization & Chemical Burns Group1->Risk1 Risk2 RISK: Acute Toxicity (Oral/Dermal) Group2->Risk2 Control3 WASTE: Segregate from Acids (Prevent HCN Generation) Group2->Control3 Control1 CONTROL: P100/N95 Mask or Fume Hood (Mandatory) Risk1->Control1 Control2 CONTROL: Double Nitrile Gloves (Amine Permeation Risk) Risk1->Control2 Risk2->Control2

Caption: SAR-based hazard analysis deriving engineering controls from chemical structure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance. The "Self-Validating" column explains why the specific gear was chosen, ensuring the user understands the mechanism of protection.

PPE CategorySpecificationSelf-Validating Logic (Why?)
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner).Alternative: Silver Shield® laminates for solution handling.Amine Permeation: Piperazines are organic bases that can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time.
Respiratory Fume Hood (Sash at 18") OR P100 Respirator (if hood unavailable).Sensitization: Simple surgical masks do not filter piperazine dust effectively. Sensitization is irreversible; absolute particulate isolation is required.
Eye Protection Chemical Splash Goggles (Indirect Vent).Corrosivity: Safety glasses leave gaps. Piperazine dust is alkaline and corrosive to corneal tissue; a seal is necessary.
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves (optional).Dermal Absorption: Nitriles can be absorbed through skin. Tyvek sleeves cover the "wrist gap" between glove and coat.

Operational Protocol: Step-by-Step

This workflow integrates the PPE into the experimental process.

Phase 1: Pre-Operational Gowning (Donning)
  • Inspect Engineering Controls: Verify Fume Hood face velocity is >100 fpm.

  • Don Inner Gloves: Put on 4 mil nitrile gloves. Inspect for micro-tears.

  • Don Lab Coat: Button fully to the neck.

  • Don Outer Gloves: Put on 5 mil nitrile gloves over the lab coat cuff.

    • Technique: Use "Tape Method" (masking tape) to seal the outer glove to the lab coat sleeve if handling large quantities of powder.

Phase 2: Handling & Synthesis[2]
  • Weighing: Perform all weighing inside the fume hood.

    • Static Control: Use an anti-static gun if the powder is flighty. Piperazine dust is light and travels easily.

  • Solubilization: When dissolving in solvents (e.g., DMSO, DCM), assume the solution is more permeable to gloves than the solid.

    • Splash Rule: If solution touches the outer glove, doff and replace immediately .[5] Do not wait for "burning" sensations.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean balance and work area with a mild acid neutralizer (e.g., dilute citric acid) followed by water. Rationale: Neutralizes the alkaline piperazine residues.

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to avoid touching the outside of the glove. Discard in solid hazardous waste.

  • Wash Inner Gloves: Rinse inner gloves with water/soap before removing them (if protocol allows) or remove and discard.

  • Hand Wash: Wash hands with soap and cool water for 60 seconds. Warm water opens pores, increasing absorption risk if residue remains.

Visualization: Operational Workflow

Workflow Start Start Check Check Hood Flow (>100 fpm) Start->Check Don Don PPE: Double Nitrile + Goggles Check->Don Handle Handle Material (Inside Hood Only) Don->Handle Splash Did Splash Occur? Handle->Splash Replace Change Outer Gloves Immediately Splash->Replace Yes Clean Decon Surface: Dilute Citric Acid Splash->Clean No Replace->Handle Doff Doff PPE & Wash Hands (Cool Water) Clean->Doff

Caption: Operational loop emphasizing immediate glove replacement upon contamination.

Emergency Response & Disposal

Accidental Exposure
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids apart. Note: Piperazine alkalinity causes deep tissue damage; speed is critical.

  • Skin Contact: Drench with water.[2][5][6][7][8][9] Do not use vinegar or neutralizers on the skin (exothermic reaction risk); use copious water only.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Waste Management (Critical)
  • Solid Waste: Dispose of in "Hazardous Solid Waste" container.

  • Liquid Waste: Segregate into "Basic/Organic" waste streams.

    • FATAL ERROR WARNING: Do NOT dispose of this chemical in "Acidic Waste" containers.

    • Mechanism:[2][4][5][6][8]

      
       Potential hydrolysis or evolution of toxic byproducts. While stable, the nitrile group poses a theoretical risk of HCN generation in the presence of strong mineral acids and moisture.
      

References

  • PubChem. Compound Summary: Piperazine. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Thiazole. Available at: [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.